Product packaging for Ethyl 4-ethylbenzoate(Cat. No.:CAS No. 36207-13-3)

Ethyl 4-ethylbenzoate

Cat. No.: B1605955
CAS No.: 36207-13-3
M. Wt: 178.23 g/mol
InChI Key: ZPUKPAPWEWUPTC-UHFFFAOYSA-N
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Description

Ethyl 4-ethylbenzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1605955 Ethyl 4-ethylbenzoate CAS No. 36207-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKPAPWEWUPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334458
Record name Ethyl 4-ethylbenzoate
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36207-13-3
Record name Ethyl 4-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36207-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Ethylbenzoate from 4-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethylbenzoate (B1233868) from 4-ethylbenzoic acid via Fischer esterification. This process is a cornerstone of organic synthesis, frequently employed in the pharmaceutical and fine chemical industries. This document outlines the reaction principles, a detailed experimental protocol, and the expected analytical data for the final product.

Introduction

Ethyl 4-ethylbenzoate is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its preparation from 4-ethylbenzoic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. To maximize the yield of the ester, an excess of the alcohol (ethanol) is used to shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
4-Ethylbenzoic AcidC₉H₁₀O₂150.17~271-273
EthanolC₂H₆O46.0778.37
Sulfuric Acid (conc.)H₂SO₄98.08~337
This compoundC₁₁H₁₄O₂178.23[1]~235-237

A typical yield for the Fischer esterification of substituted benzoic acids is in the range of 70-95%, depending on the specific reaction conditions and purification methods employed. For the synthesis of ethyl benzoate (B1203000) from benzoic acid, yields are often reported to be around 75% after workup.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents:

  • 4-Ethylbenzoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

4.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid and an excess of absolute ethanol (typically a 5 to 10-fold molar excess).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the product and then wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst) - Caution: CO₂ evolution will occur.

      • Saturated sodium chloride solution (brine)

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless liquid.

Spectroscopic Data

5.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic protons: Two doublets in the aromatic region (typically ~7.2-8.0 ppm).

  • -O-CH₂- protons (ethyl ester): A quartet (typically ~4.3 ppm).

  • -CH₂- protons (ethyl group on the ring): A quartet (typically ~2.7 ppm).

  • -CH₃ protons (ethyl ester): A triplet (typically ~1.3 ppm).

  • -CH₃ protons (ethyl group on the ring): A triplet (typically ~1.2 ppm).

5.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl carbon (-C=O): ~166 ppm.

  • Aromatic carbons: Several peaks in the range of ~125-145 ppm.

  • -O-CH₂- carbon (ethyl ester): ~61 ppm.

  • -CH₂- carbon (ethyl group on the ring): ~29 ppm.

  • -CH₃ carbon (ethyl ester): ~14 ppm.

  • -CH₃ carbon (ethyl group on the ring): ~15 ppm.

5.3. IR (Infrared) Spectroscopy

  • C=O stretch (ester): Strong absorption band around 1720 cm⁻¹.

  • C-O stretch (ester): Strong absorption band around 1270-1300 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the region of 1600-1450 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Peaks in the region of 3100-2850 cm⁻¹.

Visualizations

6.1. Reaction Pathway: Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 4-Ethylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 + Ethanol Ethanol Ethanol TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer ProtonTransfer Proton Transfer ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster - H2O WaterLoss Loss of Water Ester This compound ProtonatedEster->Ester - H+ Catalyst_out H+ H2O Water Catalyst_in H+

Caption: Mechanism of Fischer Esterification.

6.2. Experimental Workflow

Experimental_Workflow Start Start Mixing Mix 4-Ethylbenzoic Acid, Ethanol, and H₂SO₄ Start->Mixing Reflux Reflux Reaction Mixture (2-4 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Work-up: - Add Diethyl Ether - Wash with H₂O, NaHCO₃, Brine Cooling->Extraction Drying Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration SolventRemoval Remove Solvent (Rotary Evaporation) Filtration->SolventRemoval Purification Purify by Vacuum Distillation SolventRemoval->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-ethylbenzoate (B1233868)

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to ethyl 4-ethylbenzoate. The information is intended to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is an aromatic ester characterized by an ethyl group at the para position of the benzene (B151609) ring and an ethyl ester functional group.

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 36207-13-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CCC1=CC=C(C=C1)C(=O)OCC
InChI Key ZPUKPAPWEWUPTC-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.5PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Kovats Retention Index (non-polar) 1393NIST[1]

Table 3: Experimental Physicochemical Properties of Related Compounds

PropertyEthyl Benzoate (B1203000)Ethyl 4-methylbenzoate
Boiling Point 212 °C235 °C
Melting Point -34 °CNot available
Density 1.045 g/mL at 25 °C1.025 g/mL at 25 °C
Solubility in Water Slightly solubleLimited solubility
Solubility in Organic Solvents Soluble in ethanol (B145695), etherSoluble in ethanol, ether

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-ethylbenzoic acid and ethanol using an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 4-ethylbenzoic acid.

Materials:

  • 4-ethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-ethylbenzoic acid (0.1 mol, 15.02 g) and absolute ethanol (100 mL).

  • Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: pressure build-up due to CO₂ evolution), and 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.

  • Purification: The crude this compound can be purified by vacuum distillation.

Analytical Characterization

Workflow for Analytical Characterization:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Results Synthesis Synthesized Product Purification Purified this compound Synthesis->Purification Vacuum Distillation GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analysis of synthesized this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing the purity of the synthesized this compound and confirming its molecular weight.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in dichloromethane (B109758) or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Expected Results:

  • A major peak corresponding to this compound.

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.

  • Characteristic fragment ions should be observed, which can be compared to spectral libraries.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the synthesized product.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Temperature: 298 K.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

  • A triplet signal corresponding to the methyl protons of the ester ethyl group.

  • A quartet signal for the methylene (B1212753) protons of the ester ethyl group.

  • Two doublet signals in the aromatic region, characteristic of a para-substituted benzene ring.

  • A quartet for the methylene protons of the ethyl group on the benzene ring.

  • A triplet for the methyl protons of the ethyl group on the benzene ring.

Expected ¹³C NMR Spectral Data (Predicted):

  • A signal for the carbonyl carbon of the ester.

  • Signals for the aromatic carbons.

  • Signals for the carbons of both ethyl groups.

Safety Information

  • Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Specific hazard data for this compound is not widely available. Based on similar compounds, it may cause skin and eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound. For further in-depth analysis, it is recommended to consult specialized chemical literature and databases.

References

Spectroscopic Analysis of Ethyl 4-ethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-ethylbenzoate (B1233868) (C₁₁H₁₄O₂), a key aromatic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 4-ethylbenzoate

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol [1]

  • CAS Number: 36207-13-3[1]

  • Canonical SMILES: CCC1=CC=C(C=C1)C(=O)OCC[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic (ortho)
~7.25Doublet2HAromatic (meta)
4.35Quartet2H-O-CH₂ -CH₃
2.70Quartet2HAr-CH₂ -CH₃
1.38Triplet3H-O-CH₂-CH₃
1.25Triplet3HAr-CH₂-CH₃

¹³C NMR [1]

Chemical Shift (ppm)Assignment
~166.0Carbonyl (C=O)
~148.0Aromatic (quaternary, C-CH₂)
~130.0Aromatic (quaternary, C-C=O)
~129.5Aromatic (CH, ortho)
~127.8Aromatic (CH, meta)
~60.8-O-CH₂ -CH₃
~29.0Ar-CH₂ -CH₃
~15.5Ar-CH₂-CH₃
~14.3-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1610, ~1510MediumC=C stretch (aromatic)
~1270, ~1100StrongC-O stretch (ester)
~850StrongC-H bend (p-disubstituted)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular Ion)[1]
150Low[M - C₂H₄]⁺
133High[M - OC₂H₅]⁺[1]
105Moderate[M - C₂H₅ - CO]⁺[1]
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Spectral width: -10 to 220 ppm

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

  • Ionization: Electron Ionization (EI) is performed at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of Ethyl 4-ethylbenzoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ethyl 4-ethylbenzoate (B1233868), specifically focusing on its boiling point and density. Due to the limited availability of experimentally determined data in publicly accessible databases, this document outlines the computed properties and provides detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for laboratory professionals engaged in the characterization of this compound.

Quantitative Data Summary

Physical PropertyValueSource
Boiling Point Not availableNot available
Density Not availableNot available
Molecular Weight 178.23 g/mol PubChem[1]
Molecular Formula C₁₁H₁₄O₂PubChem[1]

Note: The absence of readily available experimental data underscores the importance of empirical determination for any application requiring precise physical property values.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as Ethyl 4-ethylbenzoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed for this determination, with the choice often depending on the sample volume available.

2.1.1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[3]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and rubber band or wire for attachment.

  • Procedure:

    • A small amount of the liquid sample is placed into the small test tube.

    • The capillary tube is placed inside the test tube with its open end downwards.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

2.1.2. Simple Distillation Method

For larger sample volumes (at least 5 mL), simple distillation provides a more accurate determination of the boiling point.[2][4]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The liquid sample and a few boiling chips are placed in the distillation flask.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor condensation front is stable and distillation is occurring at a steady rate. This temperature is the boiling point.

    • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.[5] For a liquid, this is typically determined by accurately measuring the mass of a known volume.

  • Apparatus: Pycnometer (density bottle) or a graduated cylinder and a precise analytical balance.

  • Procedure using a Graduated Cylinder:

    • The mass of a clean, dry graduated cylinder is measured on the analytical balance.

    • A specific volume of the liquid is carefully added to the graduated cylinder, reading the volume from the bottom of the meniscus.

    • The mass of the graduated cylinder with the liquid is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

    • The density is calculated using the formula: Density = Mass / Volume.[5][6]

  • Procedure using a Pycnometer (for higher accuracy):

    • The mass of the clean, dry, and empty pycnometer is determined.

    • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the stopper is inserted. Any excess liquid is carefully wiped from the outside.

    • The mass of the filled pycnometer is measured.

    • The mass of the liquid is determined by subtraction.

    • The volume of the pycnometer is known (often calibrated with a liquid of known density, like water).

    • The density of the sample is calculated.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a liquid compound like this compound.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 Data Analysis and Reporting A Select Method (Micro vs. Macro) B Prepare Apparatus (e.g., Thiele Tube or Distillation Setup) A->B C Heat Sample & Record Temperature B->C D Correct for Atmospheric Pressure C->D H Compile Results in a Table D->H E Select Method (Pycnometer or Graduated Cylinder) F Measure Mass of Known Volume E->F G Calculate Density (Mass/Volume) F->G G->H I Compare with Literature/Computed Values H->I J Report Findings I->J

References

An In-Depth Technical Guide to Ethyl 4-ethylbenzoate (CAS: 36207-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethylbenzoate (B1233868) is an organic compound belonging to the benzoate (B1203000) ester family. Its chemical structure consists of a benzene (B151609) ring substituted with an ethyl group and an ethyl ester group at the para position. While direct biological applications of Ethyl 4-ethylbenzoate are not extensively documented in publicly available literature, its structural motif is present in molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, purification methods, and spectroscopic data. Furthermore, it explores the biological activities of structurally related compounds to highlight potential areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[1]

PropertyValue
CAS Number 36207-13-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name This compound
Synonyms 4-Ethylbenzoic acid, ethyl ester; p-Ethylbenzoic acid ethyl ester
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Expected to be soluble in common organic solvents

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in a fume hood, as the reaction can be exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Be cautious of CO₂ evolution.

    • Brine

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Experimental Protocol for Purification:

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Ethylbenzoic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux (2-4h) Catalyst->Reflux Heat Workup Aqueous Work-up Reflux->Workup Cooling & Extraction Crude_Product Crude Ethyl 4-ethylbenzoate Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Ethyl 4-ethylbenzoate Column_Chromatography->Pure_Product

Synthesis and Purification Workflow for this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR Expected signals for the aromatic protons, the two ethyl groups (quartet and triplet for each).
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, and the carbons of the two ethyl groups.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy Characteristic C=O stretching vibration for the ester group (~1720 cm⁻¹), C-O stretching vibrations, and signals corresponding to the aromatic ring.

Biological Activity and Signaling Pathways: An Exploratory Outlook

As of late 2025, there is a notable absence of published research specifically detailing the biological activities or the signaling pathways directly modulated by this compound. However, studies on structurally related compounds provide valuable insights into potential areas of investigation.

A study on a related compound, sodium benzoate , in the nematode C. elegans has suggested that it may induce fat accumulation and reduce lifespan by inhibiting the oxidative stress-mediated SKN-1/Nrf2 signaling pathway .[2][3] SKN-1 (the ortholog of mammalian Nrf2) is a key transcription factor that regulates cellular responses to oxidative stress. Its inhibition could lead to an imbalance in cellular redox homeostasis.

Furthermore, research on other benzoate derivatives has indicated potential anticancer properties. For instance, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has been shown to exhibit anticancer activity. While the specific signaling pathways were not fully elucidated in the available abstract, such findings suggest that the benzoate scaffold could be a starting point for the design of novel therapeutic agents.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the findings related to sodium benzoate and the general role of the Nrf2 pathway in cellular stress response.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment cluster_nucleus E4EB This compound (Hypothetical) ROS Reactive Oxygen Species (ROS) E4EB->ROS Induces? Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2/SKN-1 Keap1->Nrf2 Inhibits Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression Activates

Hypothetical Nrf2/SKN-1 Signaling Pathway Modulation.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the activity of a related compound and is intended for exploratory purposes only. There is currently no direct evidence to suggest that this compound interacts with this pathway.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological applications remain to be thoroughly explored, the study of its synthesis and characterization provides a valuable exercise in organic chemistry. The biological activities of structurally similar benzoate derivatives suggest that this compound could be a valuable scaffold for the development of new molecules with potential therapeutic applications. Further research is warranted to investigate its bioactivity and to elucidate any interactions with cellular signaling pathways. This guide provides the foundational information necessary for researchers to undertake such investigations.

References

An In-depth Technical Guide to Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-ethylbenzoate (B1233868), including its chemical identity, physicochemical properties, and relevant experimental procedures. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: ethyl 4-ethylbenzoate[1]

Synonyms:

  • 4-Ethylbenzoic acid, ethyl ester[1]

  • Benzoic acid, 4-ethyl-, ethyl ester[1]

  • p-Ethylbenzoic acid ethyl ester[1]

  • Ethyl p-ethylbenzoate

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Appearance Light yellow liquidMySkinRecipes[2]
Purity 97.5-100%MySkinRecipes[2]
LogP 2.42570ChemSrc[3]
PSA 26.30000ChemSrc[3]

Experimental Protocols

This protocol describes the synthesis of this compound from 4-ethylbenzoic acid and ethanol (B145695) using an acid catalyst.

Materials:

  • 4-ethylbenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

This protocol outlines a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: Determined by a UV scan, typically around the λmax of the compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 4-Ethylbenzoic Acid + Ethanol Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation Product->SamplePrep Submit for Analysis HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Concentration Report Quantification->Result

References

Fischer esterification of 4-ethylbenzoic acid with ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fischer Esterification of 4-Ethylbenzoic Acid with Ethanol (B145695)

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethylbenzoate (B1233868) via the . Fischer esterification is a classic and widely used organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, summarizes quantitative data from analogous reactions, and outlines purification and characterization techniques. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of one of the reactants (typically the alcohol) or removing water as it is formed.[3][4][5] The mechanism proceeds through several distinct steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][3][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[2][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a new tetrahedral intermediate with a good leaving group (water).[2][3]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][4]

Fischer_Esterification_Mechanism RCOOH 4-Ethylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid 1. Protonation ROH Ethanol H_plus H⁺ (Catalyst) H_plus->Protonated_Acid 1. Protonation Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Protonated_Acid->Tetrahedral_Intermediate1 2. Nucleophilic Attack (+ Ethanol) Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 3. Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester 4. Elimination (- H₂O) Water Water Ester Ethyl 4-Ethylbenzoate (Product) Protonated_Ester->Ester 5. Deprotonation (- H⁺)

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of ethyl benzoate (B1203000) and similar esters.[6][7] Glassware should be thoroughly dried before use.[2]

Materials and Reagents:

  • 4-Ethylbenzoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 4-ethylbenzoic acid (e.g., 0.05 mol) and absolute ethanol (e.g., 0.20 mol, a 4-fold excess).[5]

  • Catalyst Addition: While swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.[6] Add a few boiling chips.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath.[7] Continue refluxing for 2 to 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water (approx. 50 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 50 mL of brine.[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.[6]

Experimental_Workflow start Combine 4-Ethylbenzoic Acid, Ethanol, and H₂SO₄ Catalyst reflux Heat Mixture to Reflux (2-4 hours) start->reflux cool Cool to Room Temperature reflux->cool transfer Transfer to Separatory Funnel with Water cool->transfer extract Extract with Diethyl Ether transfer->extract wash_bicarb Wash with 5% NaHCO₃ (Neutralization) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter Filter to Remove Drying Agent dry->filter rotovap Remove Solvent (Rotary Evaporator) filter->rotovap distill Purify by Vacuum Distillation rotovap->distill product Pure this compound distill->product

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data

Table 1: Typical Reaction Conditions for Benzoic Acid Esterification

Carboxylic AcidAlcohol (Molar Excess)CatalystTemperatureTime (h)Reference
Benzoic AcidMethanol (~9.4x)H₂SO₄Reflux0.5[5]
Benzoic AcidEthanolH₂SO₄Reflux1.5[6]
Benzoic AcidEthanol (~2x)H₂SO₄Reflux4[7]
Benzoic AcidEthanolH₂SO₄Reflux6

Table 2: Reported Yields for Analogous Esterification Reactions

ProductYield (%)NotesReference
Methyl Benzoate90%H₂SO₄ catalyst, refluxed until reaction completion.[7]
Ethyl p-toluate92-95%Distillation-dehydration process with H₂SO₄ catalyst.[8]
Various Esters67-99%Yield depends on molar excess of alcohol; 1:1 ratio gives ~67%, while 100-fold excess can yield 99%.[5]
Ester of Hydroxy Acid95%H₂SO₄ catalyst in anhydrous ethanol, refluxed for 2 hours.[7]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[9]
Molecular Weight 178.23 g/mol [9]
Appearance Colorless liquid (expected)
Boiling Point ~235 °C (estimated from ethyl 4-methylbenzoate)[10]
Density ~1.025 g/mL at 25 °C (estimated from ethyl 4-methylbenzoate)[10]
¹H NMR Spectral data available in databases.[9]
¹³C NMR Spectral data available in databases.[9]
IR Spectroscopy Key peaks expected: C=O stretch (~1720 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), aromatic C=C and C-H stretches.[9]
Mass Spectrometry Data available in databases.[9]
CAS Number 36207-13-3[9]

Infrared (IR) spectroscopy is a powerful tool for confirming the reaction's success. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester group at approximately 1720 cm⁻¹ are key indicators.[11] Further analysis by ¹H and ¹³C NMR spectroscopy can confirm the detailed structure of the purified product.

References

An In-depth Technical Guide to Key Isomers of the Molecular Formula C11H14O2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into selected, significant isomers of the molecular formula C11H14O2. The isomers—Methyl Eugenol (B1671780), Wieland-Miescher Ketone, 4-tert-Butylbenzoic Acid, 2-Phenethyl Propionate (B1217596), and Dihydroactinidiolide (B95004)—have been chosen for their diverse applications and biological activities, ranging from fragrance and flavoring agents to crucial synthons in natural product synthesis and compounds with notable pharmacological effects.

This document presents detailed data in a structured format, outlines experimental protocols for synthesis and biological evaluation, and includes visualizations of key pathways and workflows to support researchers in their scientific endeavors.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the selected C11H14O2 isomers, facilitating easy comparison of their physical and spectral properties.

Table 1: Physical Properties of Selected C11H14O2 Isomers

PropertyMethyl EugenolWieland-Miescher Ketone4-tert-Butylbenzoic Acid2-Phenethyl PropionateDihydroactinidiolide
IUPAC Name 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene(8aS)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione4-(tert-Butyl)benzoic acid2-Phenylethyl propanoate4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone
CAS Number 93-15-2[1]20007-72-1[2]98-73-7[3]122-70-317092-92-1[4]
Molecular Weight ( g/mol ) 178.23[1]178.23[2]178.23[3]178.23180.24
Melting Point (°C) -3[1]47-50[2][5]165-167[6]< 25~42-43
Boiling Point (°C) 254-256[7]109-115 @ 0.05 mmHg[5]280[[“]]244-245[9]~296
Density (g/cm³) 1.03 @ 25°C[7]-0.6 @ 20°C[6]1.010[9]1.051-1.058[4]
Solubility Slightly soluble in water; soluble in ethanol, ether, and oils.[1]-Insoluble in water; very soluble in alcohol and benzene (B151609).[10]Miscible with alcohols and ether.Insoluble in water; soluble in nonpolar solvents and ethanol.[4]

Table 2: Spectroscopic Data of Selected C11H14O2 Isomers

Spectroscopic DataMethyl EugenolWieland-Miescher Ketone4-tert-Butylbenzoic Acid2-Phenethyl PropionateDihydroactinidiolide
¹H NMR (CDCl₃, δ ppm) 6.77 (m, 3H), 5.95 (m, 1H), 5.07 (m, 2H), 3.86 (s, 3H), 3.85 (s, 3H), 3.33 (d, 2H)5.86 (s, 1H), 2.75-1.80 (m, 10H), 1.37 (s, 3H)7.98 (d, 2H), 7.48 (d, 2H), 1.34 (s, 9H)7.30-7.20 (m, 5H), 4.35 (t, 2H), 2.95 (t, 2H), 2.30 (q, 2H), 1.15 (t, 3H)5.70 (s, 1H), 2.50-1.40 (m, 6H), 1.35 (s, 3H), 1.25 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) 148.66, 147.15, 137.50, 132.40, 120.21, 115.40, 111.62, 111.03, 55.69, 55.56, 39.61209.8, 198.1, 168.9, 126.1, 49.6, 37.3, 34.1, 31.8, 30.5, 29.7, 22.8182.3, 156.5, 130.2, 129.8, 125.4, 35.1, 31.2174.2, 138.0, 129.0, 128.5, 126.5, 65.0, 35.0, 27.7, 9.1171.5, 163.0, 118.0, 87.0, 41.0, 37.0, 31.0, 29.0, 28.0, 26.0, 23.0
IR (cm⁻¹) 3062, 2908, 1639, 1591, 1517, 1261, 1153, 10292950, 1710, 1665, 16152960, 2870, 1685, 1610, 1420, 1300, 9303030, 2980, 1735, 1605, 1495, 1180, 750, 7002950, 1760, 1630, 1150
Mass Spec (m/z) 178 (M+), 163, 147, 107, 91, 77178 (M+), 163, 136, 122, 108, 93, 79178 (M+), 163, 135, 91178 (M+), 104, 91, 77, 57180 (M+), 165, 137, 124, 109, 95, 81, 69, 43

Experimental Protocols

This section provides detailed methodologies for the synthesis of the selected C11H14O2 isomers and for key biological assays to evaluate their activities.

Synthesis Protocols

1. Synthesis of Methyl Eugenol via Methylation of Eugenol

This protocol describes the synthesis of methyl eugenol from eugenol using dimethyl sulfate (B86663) as the methylating agent.

  • Materials: Eugenol, sodium hydroxide (B78521) (NaOH), dimethyl sulfate ((CH₃)₂SO₄), distilled water, n-hexane, anhydrous sodium sulfate (Na₂SO₄), three-neck flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser.

  • Procedure:

    • To a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add 10 g (0.061 mol) of eugenol.

    • Prepare a solution of 3.5 g (0.0875 mol) of NaOH in 20 mL of distilled water and add it to the flask while stirring.

    • Slowly add 8.06 mL (0.085 mol) of dimethyl sulfate dropwise from the dropping funnel over 1 hour. The reaction is exothermic, maintain the temperature around 103°C.

    • After the addition is complete, continue to reflux the mixture with stirring for 1 hour.

    • Cool the reaction mixture and dilute it with 25 mL of distilled water.

    • Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the methyl eugenol. Separate the layers.

    • Extract the aqueous layer with n-hexane to recover any remaining product.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and remove the n-hexane using a rotary evaporator to obtain the final product.

2. Synthesis of Wieland-Miescher Ketone via Robinson Annulation

This protocol details the classic Robinson annulation reaction to synthesize the racemic Wieland-Miescher ketone.

  • Materials: 2-Methylcyclohexane-1,3-dione (B75653), methyl vinyl ketone, triethylamine (B128534), pyrrolidine, benzene (or a less hazardous solvent like toluene), round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylcyclohexane-1,3-dione in benzene.

    • Add a catalytic amount of triethylamine and a sub-stoichiometric amount of pyrrolidine.

    • Cool the mixture in an ice bath and slowly add methyl vinyl ketone dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and wash it with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

3. Synthesis of 4-tert-Butylbenzoic Acid via Oxidation of p-tert-Butyltoluene

This protocol describes the liquid-phase air oxidation of p-tert-butyltoluene.

  • Materials: p-tert-Butyltoluene, cobalt(II) acetate (B1210297) tetrahydrate, manganese(II) acetate tetrahydrate, glacial acetic acid, glass reactor with gas inlet tube, heating mantle, magnetic stirrer.

  • Procedure:

    • In a glass reactor equipped with a gas inlet, magnetic stirrer, and reflux condenser, charge p-tert-butyltoluene and glacial acetic acid.

    • Add catalytic amounts of cobalt(II) acetate tetrahydrate and manganese(II) acetate tetrahydrate.

    • Heat the mixture to the desired reaction temperature (e.g., 90-95°C) with vigorous stirring.[11]

    • Introduce a steady stream of air or oxygen through the gas inlet into the reaction mixture.

    • Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the starting material and the formation of the acid product (e.g., by GC or titration).

    • Once the reaction is complete, cool the mixture. The product, 4-tert-butylbenzoic acid, will precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

4. Synthesis of 2-Phenethyl Propionate via Fischer Esterification

This protocol details the acid-catalyzed esterification of phenethyl alcohol with propionic acid.

  • Materials: Phenethyl alcohol, propionic acid, concentrated sulfuric acid (catalyst), toluene (B28343) (for azeotropic removal of water), round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenethyl alcohol, a slight excess of propionic acid, and toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the completion of the esterification.

    • Cool the reaction mixture and wash it with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

    • The crude 2-phenethyl propionate can be purified by vacuum distillation.[12]

5. Synthesis of Dihydroactinidiolide from β-Ionone

This protocol describes a two-step oxidation process to synthesize dihydroactinidiolide from β-ionone.[13]

  • Materials: β-Ionone, m-chloroperoxybenzoic acid (m-CPBA), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄), acetone (B3395972), dichloromethane (B109758) (DCM), sodium sulfite (B76179), sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • Step 1: Epoxidation of β-Ionone

      • Dissolve β-ionone in dichloromethane (DCM) in a flask and cool the solution in an ice bath.

      • Slowly add a solution of m-CPBA in DCM to the cooled β-ionone solution.

      • Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

      • Upon completion, wash the reaction mixture with a sodium sulfite solution, followed by a sodium bicarbonate solution, and then brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude epoxide.

    • Step 2: Oxidative Cyclization to Dihydroactinidiolide

      • Dissolve the crude epoxide in acetone and cool the solution in an ice bath.

      • Prepare Jones reagent by dissolving CrO₃ in water and slowly adding H₂SO₄.

      • Add the Jones reagent dropwise to the cooled acetone solution of the epoxide.

      • After the addition, stir the reaction at room temperature for a few hours.

      • Quench the reaction by adding isopropanol.

      • Filter the mixture and concentrate the filtrate. Extract the aqueous residue with ether.

      • Wash the combined ether extracts with sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography on silica gel to yield dihydroactinidiolide.

Biological Assay Protocols

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials: DPPH, methanol (B129727) or ethanol, test compound, positive control (e.g., ascorbic acid or Trolox), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

    • Add the DPPH solution to each well to initiate the reaction. Include a blank containing only methanol and a control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

2. In Vitro Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, positive control (e.g., indomethacin (B1671933) or celecoxib), 96-well plate, microplate reader.

  • Procedure:

    • Prepare solutions of the test compound and positive control at various concentrations.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound or control.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a specific period (e.g., 10 minutes).

    • Stop the reaction and measure the product formation using a suitable detection method as per the kit instructions (e.g., measuring prostaglandin (B15479496) E2 levels by ELISA or using a colorimetric/fluorometric probe).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value for COX-1 and COX-2 to assess the compound's potency and selectivity.

3. Broth Microdilution Antifungal Susceptibility Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, positive control antifungal drug (e.g., fluconazole), sterile 96-well microtiter plates, spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate in the broth medium.[3]

    • Prepare serial twofold dilutions of the test compound and the positive control in the broth medium in a 96-well plate.

    • Add the fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[7]

    • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

4. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol measures the inhibition of AChE activity, which is relevant for neuroprotective studies.

  • Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compound, positive control (e.g., eserine or galantamine), 96-well plate, microplate reader.

  • Procedure:

    • Prepare solutions of the test compound and positive control at various concentrations in the buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature.

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes).[1]

    • The rate of the reaction is determined by the change in absorbance per minute.

    • Calculate the percentage of inhibition and the IC₅₀ value as described in the previous assay protocols.

5. In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: Neuronal cell line (e.g., SH-SY5Y or PC12), cell culture medium, test compound, an oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)), MTT reagent, DMSO, 96-well cell culture plates, incubator, microplate reader.

  • Procedure:

    • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding the oxidizing agent to the cells (except for the control group).

    • Incubate the cells for an appropriate time (e.g., 24 hours).

    • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 3-4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key biological pathways and experimental workflows discussed in this guide.

Signaling Pathways

1. Methyl Eugenol's Modulation of the Nrf2-Mediated Antioxidant Response Pathway

Methyl eugenol has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[2][16][17][18] This pathway is a key regulator of cellular antioxidant defenses.

Methyl_Eugenol_Nrf2_Pathway cluster_nucleus Nuclear Events MethylEugenol Methyl Eugenol Keap1 Keap1 MethylEugenol->Keap1 inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Keap1->Ub promotes ubiquitination Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription CellProtection Cellular Protection AntioxidantGenes->CellProtection Nrf2_n Nrf2 Nrf2_n->ARE binds to Dihydroactinidiolide_Apoptosis_Pathway NeurotoxicInsult Neurotoxic Insult (e.g., Oxidative Stress) Bax Bax (Pro-apoptotic) NeurotoxicInsult->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) NeurotoxicInsult->Bcl2 inhibits Dihydroactinidiolide Dihydroactinidiolide Dihydroactinidiolide->Bax downregulates Dihydroactinidiolide->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Reactants Reactants & Solvents Reaction Chemical Reaction (e.g., Esterification, Annulation) Reactants->Reaction Workup Aqueous Work-up (Washing & Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography, Distillation) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure C11H14O2 Isomer Characterization->FinalProduct Bioassay_Workflow CompoundPrep Prepare Stock Solutions of C11H14O2 Isomers SerialDilution Perform Serial Dilutions CompoundPrep->SerialDilution AssaySetup Set up 96-well Plates (Controls & Test Samples) SerialDilution->AssaySetup ReagentAddition Add Biological Reagents (Enzymes, Cells, etc.) AssaySetup->ReagentAddition Incubation Incubate under Controlled Conditions ReagentAddition->Incubation Measurement Measure Endpoint (Absorbance, Fluorescence) Incubation->Measurement DataAnalysis Data Analysis (% Inhibition, IC₅₀) Measurement->DataAnalysis Results Biological Activity Results DataAnalysis->Results

References

Commercial Availability and Synthetic Guide for Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and purification of Ethyl 4-ethylbenzoate (B1233868). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and key technical data.

Commercial Availability

Ethyl 4-ethylbenzoate is readily available from a variety of chemical suppliers catering to research and development needs. The compound is typically offered in various purities and quantities, ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number/IDPurityAvailable Quantities
AChemBlockN2448095%Custom Quote
Howei Pharm12638LX0795%1g, 25g, 1kg, 25kg
Oakwood Chemical098433Not SpecifiedInquire
AOBChem USA3002597%250mg, 500mg, 1g, 5g, 10g, 25g, 100g
AmbeedNot SpecifiedNot SpecifiedInquire

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 36207-13-3--INVALID-LINK--
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--
Molecular Weight 178.23 g/mol --INVALID-LINK--
Appearance Colorless LiquidGeneral Knowledge
Boiling Point Not Precisely Reported
Solubility Soluble in common organic solventsGeneral Knowledge

Table 3: Spectroscopic Data of this compound

TechniqueKey Peaks/Shifts
¹H NMR (Predicted) Aromatic protons (multiplet), Ethyl ester protons (quartet and triplet), Ethyl group on ring (quartet and triplet)
¹³C NMR (Predicted) Carbonyl carbon, aromatic carbons, ethyl ester carbons, ethyl group carbons on ring
IR (Infrared) (Predicted) C=O stretch (ester), C-O stretch (ester), C-H stretches (aromatic and aliphatic)
Mass Spec (MS) (Predicted) Molecular ion peak (M⁺) and characteristic fragmentation pattern

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar benzoate (B1203000) esters.[1][2][3][4][5][6][7]

Materials:

  • 4-Ethylbenzoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4-ethylbenzoic acid and a 4 to 5-fold molar excess of absolute ethanol. Add a few boiling chips.

  • Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of cold water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any unreacted acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to obtain a product of high purity.[2]

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development.[8] Its aromatic ring and ester functionality allow for a variety of chemical transformations to build more complex molecules with potential therapeutic applications. For instance, similar structures are utilized as intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[9] The ethylbenzoate moiety can be a key component in the synthesis of heterocyclic systems and other scaffolds present in pharmacologically active compounds.[10]

Visualizing Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Ethylbenzoic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux (3-4h) Catalyst->Reflux Extraction Extraction with Diethyl Ether Reflux->Extraction Wash_NaHCO3 Wash with 5% NaHCO₃ Solution Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure Ethyl 4-ethylbenzoate Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Role as a Building Block in a Hypothetical Drug Synthesis

This diagram illustrates a hypothetical pathway where this compound is used as a starting material for the synthesis of a more complex, potentially bioactive molecule.

Drug_Synthesis_Pathway Start This compound Step1 Reaction 1 (e.g., Ester Hydrolysis) Start->Step1 Intermediate1 4-Ethylbenzoic Acid Step1->Intermediate1 Step2 Reaction 2 (e.g., Amide Coupling) Intermediate1->Step2 Intermediate2 N-Substituted 4-Ethylbenzamide Step2->Intermediate2 Step3 Reaction 3 (e.g., Cyclization) Intermediate2->Step3 Final_Molecule Bioactive Heterocycle Step3->Final_Molecule

References

Methodological & Application

Application Note: Synthesis of Ethyl 4-ethylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Ethyl 4-ethylbenzoate (B1233868), a valuable ester in research and development. The methodology detailed is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695), utilizing sulfuric acid as a catalyst. This process is known for its reliability and scalability.[1][2] This protocol includes a step-by-step procedure for synthesis, purification, and characterization, making it suitable for implementation in both academic and industrial research settings.

Introduction

Ethyl 4-ethylbenzoate is an ester derivative of benzoic acid. Esters of this nature are significant intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The Fischer esterification is a classic and effective method for preparing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][4][5] This protocol employs an excess of ethanol to drive the reaction to completion.

Reaction Scheme

Materials and Equipment

Reagents:

  • 4-ethylbenzoic acid (≥98%)

  • Absolute Ethanol (≥99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocol

4.1 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-ethylbenzoic acid (7.5 g, 50 mmol).

  • Reagent Addition: Add absolute ethanol (35 mL, ~600 mmol, 12 equivalents). Swirl the flask to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture while stirring.[5][6][7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

4.2 Work-up and Isolation

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Pour the residue into a 250 mL separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid; be sure to vent the separatory funnel frequently to release CO₂ pressure).[4][5]

    • 50 mL of brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[4][8]

  • Concentration: Decant the dried solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

4.3 Purification

The crude product can be purified by vacuum distillation to obtain a colorless liquid.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentFormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
4-ethylbenzoic acidC₉H₁₀O₂150.177.5 g501.0
EthanolC₂H₅OH46.0735 mL~600~12
Sulfuric AcidH₂SO₄98.081.0 mL~18Catalyst

Table 2: Product Characterization

PropertyValue
IUPAC Name This compound[9]
Molecular Formula C₁₁H₁₄O₂[9]
Molecular Weight 178.23 g/mol [9]
Appearance Colorless liquid
Boiling Point ~235-237 °C (at atm. pressure)
Typical Yield 85-95%

Table 3: Spectroscopic Data for this compound

AnalysisExpected Peaks/Shifts
¹H NMR (CDCl₃) δ ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.7 (q, 2H, Ar-CH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃)
¹³C NMR (CDCl₃) δ ~166 (C=O), ~149 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~61 (-OCH₂), ~29 (Ar-CH₂), ~15 (-CH₃), ~14 (-CH₃)
IR (liquid film) ν ~2970 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-O stretch)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 4-ethylbenzoic acid and Ethanol to RBF B 2. Add H₂SO₄ (catalyst) A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool & Evaporate excess Ethanol C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with H₂O, NaHCO₃, and Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Vacuum Distillation H->I Crude Product J 10. Characterize via NMR, IR I->J Product Pure this compound J->Product

Caption: Workflow for this compound synthesis.

References

Application Note: Quantitative Analysis of Ethyl 4-ethylbenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive procedure for the quantitative analysis of Ethyl 4-ethylbenzoate (B1233868) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the sensitive and selective detection of this aromatic ester, which is pertinent in various fields including fragrance analysis, food chemistry, and metabolism studies. This document provides detailed protocols for sample preparation, GC-MS instrumentation, and data analysis, and includes a workflow diagram for clarity.

Introduction

Ethyl 4-ethylbenzoate is an organic compound with applications as a flavoring and fragrance agent. Accurate quantification of this and similar aromatic esters is crucial for quality control in consumer products and for toxicological and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and mass-selective detection provide the necessary sensitivity and specificity for reliable quantification in complex matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction for Fragrance Matrix)

This protocol is adapted for the extraction of this compound from a liquid fragrance or cosmetic sample.

Materials:

  • Sample containing this compound

  • Hexane (B92381) (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • GC vials with inserts

Procedure:

  • Accurately weigh 1.0 g of the sample into a glass test tube.

  • Add 5.0 mL of hexane to the test tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass test tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Transfer the dried extract into a GC vial for analysis.

Instrumentation: GC-MS Parameters

The following instrumental parameters can be used for the analysis of this compound.

Gas Chromatograph (GC) System:

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometer (MS) System:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 178.23 g/mol [2]
Kovats Retention Index 1393 (Semi-standard non-polar)[2]
Quantification Ion (SIM) m/z 133 (Base Peak)[2]
Qualifier Ions (SIM) m/z 178 (Molecular Ion), m/z 105[2]
Expected Retention Time ~15 - 17 minutes (on HP-5MS column)Estimated based on Kovats index and similar compound elution profiles.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Vial Transfer to GC Vial Drying->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area Integration) Qualitative->Quantitative Report Result Reporting Quantitative->Report

Caption: Workflow for this compound Analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the fragmentation pathway of this compound in the mass spectrometer, which is fundamental for its identification and quantification.

Fragmentation_Pathway Mass Spectrometry Fragmentation of this compound Molecule This compound (C11H14O2) MolecularIon Molecular Ion [M]+ (m/z 178) Molecule->MolecularIon EI Ionization Fragment1 Loss of Ethoxy Radical (-OC2H5) MolecularIon->Fragment1 FragmentIon1 Acylium Ion [M-45]+ (m/z 133) Fragment1->FragmentIon1 Fragment2 Loss of CO FragmentIon1->Fragment2 FragmentIon2 Phenyl Ion Derivative [M-45-28]+ (m/z 105) Fragment2->FragmentIon2

Caption: Fragmentation of this compound.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound. The detailed sample preparation and instrumental parameters serve as a robust starting point for method development and validation in various laboratory settings. The use of SIM mode enhances the specificity and lowers the detection limits, making this method suitable for trace-level analysis in complex matrices. Proper validation of the method is essential to ensure data quality and accuracy for specific applications.

References

Application Notes and Protocols for the NMR Analysis of Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data and standardized experimental protocols for the characterization of Ethyl 4-ethylbenzoate (B1233868). The information herein is intended to support research, quality control, and drug development activities where the structural elucidation and purity assessment of this compound are required.

Introduction

Ethyl 4-ethylbenzoate is an organic compound belonging to the benzoate (B1203000) ester family. Accurate characterization of its chemical structure is crucial for its application in various fields, including organic synthesis and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds, and provides a comprehensive protocol for acquiring high-quality NMR spectra.

Predicted NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of closely related analogs, including ethyl 4-methylbenzoate and 4-ethylbenzoic acid, and are expected to be in close agreement with experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet (d)2HAromatic (H-2, H-6)
~7.25Doublet (d)2HAromatic (H-3, H-5)
~4.35Quartet (q)2H-O-CH₂ -CH₃
~2.70Quartet (q)2HAr-CH₂ -CH₃
~1.38Triplet (t)3H-O-CH₂-CH₃
~1.25Triplet (t)3HAr-CH₂-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~166.5QuaternaryC =O
~149.0QuaternaryAromatic (C -4)
~129.8CHAromatic (C -2, C -6)
~128.0CHAromatic (C -3, C -5)
~127.5QuaternaryAromatic (C -1)
~60.8CH₂-O-CH₂ -CH₃
~29.0CH₂Ar-CH₂ -CH₃
~15.0CH₃Ar-CH₂-CH₃
~14.3CH₃-O-CH₂-CH₃

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, sonicate the sample for a few minutes.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans (ns): 16 to 32.

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time (aq): Approximately 4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 5 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (ns): 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals for ¹H NMR.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Ethyl_4_ethylbenzoate_Structure Structure of this compound with Atom Numbering cluster_benzoate cluster_substituents C1 C2 C1->C2 C_carbonyl C=O C1->C_carbonyl C3 C2->C3 C4 C3->C4 C5 C4->C5 CH2_ethyl CH₂ C4->CH2_ethyl C6 C5->C6 C6->C1 C1_label C2_label C3_label C4_label C5_label C6_label O_ether O C_carbonyl->O_ether CH2_ester CH₂ O_ether->CH2_ester CH3_ester CH₃ CH2_ester->CH3_ester CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl

Caption: Molecular structure of this compound.

NMR_Workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS process->reference analyze Peak Picking & Integration reference->analyze report Generate Report analyze->report

Caption: General workflow for NMR sample analysis.

Application Notes and Protocols for Ethyl 4-ethylbenzoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly within chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is critical for achieving high accuracy and precision.[1] An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability and reproducibility of the analytical method.[1][2]

Ethyl 4-ethylbenzoate (B1233868) (C11H14O2, MW: 178.23 g/mol ) is a suitable candidate for use as an internal standard for the analysis of various aromatic esters and other semi-volatile organic compounds.[3] Its structural similarity to many analytes in the flavor, fragrance, and pharmaceutical industries makes it an excellent choice to mimic the behavior of the target compound during the entire analytical process.

Physicochemical Properties of Ethyl 4-ethylbenzoate

A thorough understanding of the internal standard's properties is essential for method development.

PropertyValue
Molecular Formula C11H14O2[3]
Molecular Weight 178.23 g/mol [3]
Appearance Colorless liquid
Boiling Point ~235 °C (predicted)
Solubility Miscible with most organic solvents (e.g., methanol (B129727), acetonitrile, dichloromethane); almost insoluble in water.[4]
Kovats Retention Index Semi-standard non-polar: 1393[3]

Principle of Internal Standardization

The fundamental principle of the internal standard method is the use of a response factor (RF) to calculate the analyte concentration. The response of the detector to the analyte is compared to its response to the internal standard. Since the IS is present at the same concentration in every sample, any variations during the analytical process will affect both the analyte and the IS proportionally. This relationship allows for accurate quantification even if sample loss occurs during preparation or injection volumes vary slightly.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (+ Analyte) IS_Addition Add Fixed Amount of Internal Standard (this compound) Sample->IS_Addition Extraction Extraction / Dilution IS_Addition->Extraction Sample_IS Prepared Sample (Analyte + IS) Extraction->Sample_IS Correction Variation Correction (e.g., volume loss, injection inconsistency) Extraction->Correction Injection Injection into GC or HPLC Sample_IS->Injection Separation Chromatographic Separation Injection->Separation Injection->Correction Detection Detection (e.g., MS, FID) Separation->Detection Quantification Quantification Area(Analyte) / Area(IS) vs. Conc(Analyte) / Conc(IS) Detection->Quantification Result Final Analyte Concentration Quantification->Result

Caption: The principle of internal standard correction in a typical analytical workflow.

Experimental Protocols

The following are generalized protocols for using this compound as an internal standard. These should be optimized and validated for specific analytes and matrices.[5]

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standards is fundamental to the success of the quantitative analysis.

Caption: Workflow for the preparation of analyte and internal standard solutions.
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile). Mix thoroughly.

    • Store in a tightly sealed container at 4°C.

  • Internal Standard (IS) Working Solution (e.g., 10 µg/mL):

    • Pipette 1.0 mL of the IS Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent or mobile phase. This solution will be used to spike all samples and standards.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare a stock solution of the target analyte(s) in the same manner as the IS stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

    • To each calibration standard, add a fixed volume of the IS Working Solution to ensure a constant IS concentration across all levels. For example, add 100 µL of the 10 µg/mL IS Working Solution to 900 µL of each analyte dilution.

Protocol 2: Sample Preparation (General)
  • Sample Measurement: Accurately weigh or measure a known amount of the sample matrix into a suitable container (e.g., centrifuge tube or volumetric flask).

  • Spiking: Add a precise volume of the IS Working Solution to the sample.

  • Extraction/Dilution:

    • For liquid samples , a simple dilution with a suitable solvent may be sufficient.

    • For solid or semi-solid samples , perform a solvent extraction (e.g., using ethyl acetate (B1210297) or methanol), which may involve vortexing, sonication, or shaking to ensure complete extraction of the analyte and IS.[6]

    • For biological matrices (e.g., plasma), a protein precipitation step (e.g., with ice-cold acetonitrile) followed by centrifugation is typically required.[2]

  • Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.[6][7]

Protocol 3: Example GC-MS Conditions

This method is suitable for the analysis of semi-volatile esters in various matrices.

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Injector Temp. 250°C[7]
Injection Mode Splitless (or Split, depending on concentration)
Injection Volume 1 µL
Oven Program Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity
Protocol 4: Example HPLC-UV Conditions

This method is suitable for analytes with a UV chromophore.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)[7]Gradient: (If co-elution is an issue) Start at 50% Acetonitrile, ramp to 95% over 10 min.
Flow Rate 1.0 mL/min[6][7]
Column Temp. 30-40°C[6][7]
Injection Volume 10 µL[6][7]
Detection UV Diode Array Detector (DAD) at analyte's λmax (e.g., ~230-254 nm)[6][7]

Data Presentation and Method Validation

A validated analytical method ensures that the results are reliable. The following tables summarize typical performance metrics expected when using this compound as an internal standard. These values are illustrative and should be established during formal method validation.[8][9]

Table 1: Method Validation Parameters

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.995Demonstrates a proportional relationship between concentration and detector response over a defined range.[2]
Accuracy (% Recovery) 85 - 115%Measures the closeness of the experimental value to the true value.
Precision (% RSD) Repeatability: < 5%Intermediate: < 10%Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Analyte and instrument-dependentThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Specificity No interfering peaks at the retention times of the analyte and IS.Ensures the method accurately measures the analyte without interference from matrix components.

Table 2: Example Calibration Data

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1.01015,250155,1000.098
5.01076,800154,5000.497
10.010154,200155,8000.989
25.010385,500154,9002.489
50.010771,000155,2004.968
100.0101,535,000154,6009.929

General Workflow for Analysis

The end-to-end process for quantitative analysis using an internal standard follows a structured path from sample receipt to final reporting.

G A Sample Receipt & Login C Sample Preparation: - Weigh/Measure Sample - Spike with Internal Standard - Extract/Dilute A->C B Prepare Standards & Working Solutions B->C E Create Sequence: - Blanks - Calibration Standards - QC Samples - Unknown Samples B->E C->E D Instrument Setup & System Suitability Test F Run Chromatographic Analysis (GC or HPLC) D->F E->F G Data Processing: - Peak Integration - Generate Calibration Curve - Calculate Concentrations F->G H Review & Report Results G->H

Caption: A comprehensive workflow for quantitative analysis using an internal standard.

References

Application Notes and Protocols: The Role of Ethyl 4-ethylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-ethylbenzoate (B1233868), a versatile aromatic ester in organic synthesis. This document details its preparation and various transformations into valuable intermediates for pharmaceuticals, liquid crystals, and other functional materials.

Ethyl 4-ethylbenzoate serves as a key building block, offering a reactive ester functionality and a modifiable ethyl group on the benzene (B151609) ring. Its derivatives have shown potential in various applications, underscoring the importance of understanding its chemical reactivity. While its direct role in biological signaling pathways is not extensively documented in current literature, its utility as a precursor for biologically active molecules is significant.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided below for easy reference.[1]

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 36207-13-3
Appearance Colorless liquid
Boiling Point 243-245 °C
Density 1.01 g/cm³
Solubility Insoluble in water, soluble in organic solvents
¹³C NMR (CDCl₃, ppm) δ: 166.6, 149.8, 129.8, 127.8, 127.7, 60.7, 29.0, 15.4, 14.3
¹H NMR (CDCl₃, ppm) δ: 7.95 (d, 2H), 7.25 (d, 2H), 4.35 (q, 2H), 2.70 (q, 2H), 1.38 (t, 3H), 1.25 (t, 3H)

Key Organic Synthesis Reactions and Protocols

This compound can undergo a variety of transformations at its ester functional group, providing access to a wide range of derivatives. The following sections detail the experimental protocols for several key reactions.

Synthesis of this compound via Fischer-Speier Esterification

The most common method for the synthesis of this compound is the Fischer-Speier esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[2][3]

Reaction Scheme:

Fischer_Esterification 4-ethylbenzoic_acid 4-Ethylbenzoic Acid ethyl_4_ethylbenzoate This compound 4-ethylbenzoic_acid->ethyl_4_ethylbenzoate + Ethanol ethanol Ethanol h_plus H⁺ (cat.) water Water ethyl_4_ethylbenzoate->water + Hydrolysis ethyl_4_ethylbenzoate This compound 4_ethylbenzoic_acid 4-Ethylbenzoic Acid ethyl_4_ethylbenzoate->4_ethylbenzoic_acid naoh 1. NaOH, H₂O, Δ h3o_plus 2. H₃O⁺ ethanol Ethanol 4_ethylbenzoic_acid->ethanol + Reduction ethyl_4_ethylbenzoate This compound alcohol (4-Ethylphenyl)methanol ethyl_4_ethylbenzoate->alcohol lialh4 1. LiAlH₄, THF h2o 2. H₂O Amidation ethyl_4_ethylbenzoate This compound amide N-Substituted-4-ethylbenzamide ethyl_4_ethylbenzoate->amide + R-NH₂ amine R-NH₂ ethanol Ethanol amide->ethanol + Liquid_Crystal_Synthesis cluster_0 Synthesis of Precursor cluster_1 Liquid Crystal Assembly A 4-Ethylbenzoic Acid B Esterification A->B C This compound B->C D Further Functionalization (e.g., Oxidation of ethyl group) C->D E Ethyl 4-(1-hydroxyethyl)benzoate D->E F Oxidation E->F G Ethyl 4-acetylbenzoate F->G H Condensation G->H I Chalcone Derivative H->I J Coupling with another mesogenic unit I->J K Final Liquid Crystal Molecule J->K

References

Application Notes and Protocols for Ethyl 4-ethylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-ethylbenzoate (B1233868) as a fragrance ingredient. Due to the limited publicly available data on Ethyl 4-ethylbenzoate, this document also draws parallels from the well-documented properties of the structurally similar and commonly used fragrance compound, Ethyl Benzoate (B1203000). This approach provides a predictive framework for the application of this compound in fragrance formulations.

Introduction

This compound (CAS 36207-13-3) is an aromatic ester that is utilized in the fragrance and flavor industry.[1] It is recognized for imparting a fruity and sweet aroma, contributing to a pleasant and long-lasting scent in various product formulations.[1] Aromatic esters as a class are fundamental in modern perfumery, offering a wide array of scent profiles, from fruity to floral and balsamic notes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in different formulations, including solubility, volatility, and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Light yellow liquidMySkinRecipes
Purity 97.5-100%MySkinRecipes
Storage Condition Room temperature[1]

Table 1: Physicochemical properties of this compound.

Olfactory Profile

Direct and detailed sensory data for this compound is not extensively documented in publicly accessible literature. However, initial descriptions characterize its aroma as "fruity and sweet".[1] To build a more comprehensive hypothetical olfactory profile, we can extrapolate from the known characteristics of Ethyl Benzoate, a closely related aromatic ester.

3.1. Olfactory Profile of Ethyl Benzoate (for comparative purposes)

Ethyl Benzoate is described as having a sweet, fruity, and slightly medicinal aroma with notes of cherry, grape, and wintergreen.[3][4][5] It is also characterized as having a warm, floral-fruity, and somewhat heavy odor reminiscent of tropical flowers.[4]

3.2. Predicted Olfactory Contribution of this compound

The addition of an ethyl group at the para position of the benzene (B151609) ring in this compound, as compared to Ethyl Benzoate, is likely to influence its olfactory properties. It may enhance the fruity and sweet characteristics, potentially introducing subtle woody or spicy undertones due to the increased alkyl substitution on the aromatic ring. The overall scent is expected to remain in the fruity-floral family.

Applications in Fragrance Formulations

Based on its described "fruity and sweet" aroma and its role in providing a "pleasant and long-lasting scent," this compound is a versatile ingredient in fragrance compositions.[1]

4.1. Potential Fragrance Accords

Drawing parallels from Ethyl Benzoate, this compound could be valuable in the following accords:

  • Fruity Accords: Its inherent fruity character makes it a natural component for creating or enhancing notes of cherry, berry, and other red fruits.

  • Floral Accords: It can act as a floral amplifier, adding sweetness and body to heavy floral scents like ylang-ylang, tuberose, and carnation.

  • Oriental and Balsamic Accords: The sweet and potentially slightly spicy character could be used to soften and round out the sharper notes of resins and balsams.

4.2. Recommended Use Levels (Hypothetical)

Specific use levels for this compound are not publicly documented. However, for Ethyl Benzoate, typical usage in perfume compounds can range from 0.5% to 10%. It is recommended to start with low concentrations (e.g., 0.1% to 1%) in a new formulation and adjust based on the desired olfactory effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of new fragrance ingredients like this compound.

5.1. Sensory Evaluation of Fragrance Raw Materials

Objective: To determine the olfactory profile of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Smelling strips (blotters)

  • A panel of trained sensory analysts

  • A well-ventilated, odor-free evaluation room

Protocol:

  • Prepare a 10% dilution of this compound in ethanol.

  • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strip to the sensory panelists.

  • Panelists should evaluate the odor at three distinct time points:

    • Top note: Immediately after the solvent has evaporated.

    • Heart note: After 15-30 minutes.

    • Base note: After 2-4 hours.

  • Panelists should record their impressions using a standardized fragrance vocabulary, noting facets such as fruity, sweet, floral, spicy, woody, etc., and the intensity of each note.

  • A comparative evaluation with a 10% dilution of Ethyl Benzoate can be conducted to identify the specific contribution of the para-ethyl group to the overall scent profile.

5.2. Stability Testing in a Cosmetic Formulation

Objective: To assess the stability of this compound in a representative cosmetic base (e.g., a simple lotion).

Materials:

  • This compound

  • Unfragranced lotion base

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • pH meter

  • Viscometer

Protocol:

  • Prepare a batch of the lotion base and divide it into two portions.

  • Incorporate this compound into one portion at a typical use concentration (e.g., 0.5% w/w). The other portion will serve as the unfragranced control.

  • Package both the fragranced and control lotions in glass jars.

  • Store samples under the following conditions:

    • Accelerated stability: 40°C

    • Real-time stability: Room temperature (approx. 25°C)

    • Control: 4°C

  • Evaluate the samples at predetermined time points (e.g., 1 week, 1 month, 3 months) for the following parameters:

    • Odor: Compare the scent of the fragranced sample to a freshly prepared sample. Note any changes in character or intensity.

    • Color: Visually assess any changes in the color of the lotion.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

    • Phase Separation: Visually inspect for any signs of emulsion instability.

  • Record all observations and compare the stability of the fragranced lotion to the unfragranced control.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_preparation Sample Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis prep1 Prepare 10% dilution of This compound in Ethanol eval1 Dip smelling strip prep1->eval1 eval2 Present to sensory panel eval1->eval2 eval3 Evaluate at T=0 (Top note) eval2->eval3 eval4 Evaluate at T=15-30 min (Heart note) eval3->eval4 eval5 Evaluate at T=2-4 hours (Base note) eval4->eval5 analysis1 Record olfactory descriptors and intensity eval5->analysis1 analysis2 Compare with Ethyl Benzoate analysis1->analysis2

Caption: Workflow for Sensory Evaluation of this compound.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain odorant Odorant Molecule (this compound) receptor Olfactory Receptor (OR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes action_potential Action Potential depolarization->action_potential Generates olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Signal to brain_centers Higher Brain Centers (Perception of Smell) olfactory_bulb->brain_centers Relays signal to

References

Application Notes and Protocols: Ethyl 4-Ethylbenzoate as a Versatile Starting Material for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-ethylbenzoate (B1233868) as a starting material in the synthesis of valuable pharmaceutical intermediates. The protocols detailed herein focus on a multi-step synthesis of ethyl 4-(4-oxocyclohexyl)benzoate, a key building block for Angiotensin II Receptor Blockers (ARBs), a class of drugs primarily used to treat hypertension and heart failure.[1] Additionally, this document explores the broader potential of ethyl 4-ethylbenzoate derivatives in medicinal chemistry.

Introduction to this compound in Pharmaceutical Synthesis

This compound is an aromatic ester that, through strategic chemical transformations, can be elaborated into more complex molecules with significant biological activity.[2] Its relatively simple structure, featuring a reactive ethyl group and an ester moiety, allows for a range of synthetic manipulations. While not always a direct precursor, its derivatives are valuable in constructing the core scaffolds of various therapeutic agents. 4-Ethylbenzoic acid, the hydrolyzed form of this compound, is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

This document will focus on a key application: the conversion of this compound to ethyl 4-(4-oxocyclohexyl)benzoate, a crucial intermediate in the synthesis of ARBs.

Application: Synthesis of an Angiotensin II Receptor Blocker (ARB) Intermediate

Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive drugs that selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4] A common structural motif in many ARBs is a biphenyl (B1667301) scaffold, which can be accessed through intermediates like ethyl 4-(4-oxocyclohexyl)benzoate.

The following sections detail a proposed multi-step synthetic pathway from this compound to this key ARB intermediate.

Experimental Protocols

This section provides detailed methodologies for the multi-step synthesis of ethyl 4-(4-oxocyclohexyl)benzoate from this compound. The workflow involves three main stages:

  • Oxidation: Conversion of this compound to ethyl 4-acetylbenzoate.

  • Reduction: Catalytic hydrogenation of the acetyl group and the aromatic ring to yield ethyl 4-cyclohexylacetate, followed by hydrolysis to 4-cyclohexylacetic acid.

  • Further Oxidation and Esterification: Oxidation of the cyclohexyl ring to a ketone and subsequent esterification to yield the final product.

Protocol 1: Oxidation of this compound to Ethyl 4-Acetylbenzoate

This protocol is adapted from the oxidation of similar ethylbenzene (B125841) derivatives.[5][6]

  • Materials:

    • This compound

    • Potassium permanganate (B83412) (KMnO₄)

    • Anhydrous zinc chloride (ZnCl₂)

    • Water

    • Anhydrous acetic acid

    • Hydrochloric acid (for workup)

    • Sodium bisulfite (for workup)

    • Dichloromethane (B109758) (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 equivalent), water, and anhydrous zinc chloride.

    • Stir the mixture and slowly heat to 35-45 °C.

    • Divide potassium permanganate (approximately 1.5 equivalents) into five portions and add one portion every 15-20 minutes, controlling the reaction temperature between 48-55 °C.

    • After the final addition, maintain the reaction temperature at 40-45 °C and stir for 1.5 hours.

    • Cool the reaction mixture to room temperature and filter the solid manganese dioxide.

    • Wash the filtrate with a solution of sodium bisulfite to remove any excess permanganate.

    • Acidify the aqueous layer with hydrochloric acid and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-acetylbenzoate.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate

This protocol is based on the synthesis of the target molecule from a different starting material, but the final esterification step is directly applicable.[1][7] The initial steps from ethyl 4-acetylbenzoate would involve reduction of the ketone and aromatic ring, followed by selective oxidation of the benzylic position of the resulting ethyl 4-cyclohexylbenzoate. A common method for this benzylic oxidation involves N-Bromosuccinimide (NBS) and a radical initiator.[7]

  • Part A: Reduction of Ethyl 4-acetylbenzoate and Subsequent Oxidation (Conceptual) This part of the synthesis is proposed based on standard organic transformations.

    • Reduction of Ketone and Aromatic Ring: Ethyl 4-acetylbenzoate can be subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure. This would reduce both the acetyl group to an ethyl group and the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding ethyl 4-ethylcyclohexanecarboxylate.

    • Benzylic Oxidation: The resulting ethyl 4-ethylcyclohexanecarboxylate would then undergo benzylic oxidation to introduce the ketone functionality. This can be achieved using an oxidizing agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride, followed by hydrolysis to yield 4-(4-oxocyclohexyl)benzoic acid.[7]

  • Part B: Fischer Esterification of 4-(4-oxocyclohexyl)benzoic Acid [1]

    • Materials:

      • 4-(4-oxocyclohexyl)benzoic acid (from Part A)

      • Absolute Ethanol

      • Concentrated Sulfuric Acid (H₂SO₄)

      • Saturated Sodium Bicarbonate (NaHCO₃) solution

      • Brine (saturated NaCl solution)

      • Anhydrous Sodium Sulfate (Na₂SO₄)

      • Dichloromethane or Ethyl Acetate (for extraction)

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-oxocyclohexyl)benzoic acid in an excess of absolute ethanol (10-20 molar equivalents).

      • Carefully add a catalytic amount of concentrated sulfuric acid (1-5 mol%).

      • Heat the mixture to reflux for 4-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

      • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

      • Dilute the residue with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 4-(4-oxocyclohexyl)benzoate.

      • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Quantitative Data

The following table summarizes typical yields for the key reaction steps. Note that the yield for the conceptual multi-step conversion of ethyl 4-acetylbenzoate is an estimate based on similar reported reactions.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Oxidation4-Methyl Acetophenone4-Acetylbenzoic Acid87[5]
Fischer Esterification4-Acetylbenzoic AcidEthyl 4-Acetylbenzoate92[8]
Fischer Esterification4-(4-oxocyclohexyl)benzoic acidEthyl 4-(4-oxocyclohexyl)benzoate70-95[1]

Signaling Pathway and Experimental Workflow Diagrams

To provide a comprehensive understanding of the context of these pharmaceutical intermediates, the following diagrams illustrate the relevant biological signaling pathway and the experimental workflow for the synthesis.

experimental_workflow start This compound step1 Oxidation (KMnO4, ZnCl2) start->step1 intermediate1 Ethyl 4-Acetylbenzoate step1->intermediate1 step2 Reduction & Oxidation (Conceptual Pathway) intermediate1->step2 intermediate2 4-(4-oxocyclohexyl)benzoic Acid step2->intermediate2 step3 Fischer Esterification (Ethanol, H2SO4) intermediate2->step3 final_product Ethyl 4-(4-oxocyclohexyl)benzoate (ARB Intermediate) step3->final_product

Synthetic workflow for the preparation of an ARB intermediate.

angiotensin_pathway cluster_cell Vascular Smooth Muscle Cell AT1R AT1 Receptor Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca2->Contraction PKC->Contraction AngII Angiotensin II AngII->AT1R binds ARB Angiotensin II Receptor Blockers (ARBs) ARB->AT1R blocks

Simplified Angiotensin II signaling pathway and the action of ARBs.

Broader Applications and Future Directions

While the synthesis of ARB intermediates is a prime example, this compound and its derivatives have potential in other areas of pharmaceutical development. For instance, the core structure is present in precursors for non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of the selective COX-2 inhibitor Etoricoxib (B1671761), for example, involves intermediates that are structurally related to derivatives of 4-substituted benzoic acids.[9][10][11][12][13]

Future research could explore more direct and efficient synthetic routes from this compound to a wider range of pharmaceutical intermediates, potentially through novel catalytic methods for functionalizing the ethyl group or the aromatic ring.

cox2_pathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins produces Etoricoxib Etoricoxib (COX-2 Inhibitor) Etoricoxib->COX2 inhibits

The COX-2 signaling pathway and the inhibitory action of Etoricoxib.

References

Application Notes and Protocols for the Iodination of Ethyl 4-ethylbenzoate and Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the regioselective iodination of ethyl 4-ethylbenzoate (B1233868) and subsequent derivatization through common cross-coupling reactions. The resulting aryl iodide is a versatile intermediate for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Part 1: Iodination of Ethyl 4-ethylbenzoate

The introduction of an iodine atom onto the aromatic ring of this compound is achieved via electrophilic aromatic substitution. Due to the presence of the deactivating ester group, a potent iodinating system is required. The use of N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) provides a mild and effective method for this transformation.[1][2] The ethyl group at the 4-position is an ortho, para-directing activator, while the ethyl ester at the 1-position is a meta-directing deactivator. The combined directing effects favor iodination at the position ortho to the ethyl group (C-3), which is also meta to the ester.

Reaction Scheme:

sub This compound reagent NIS, TFA sub->reagent prod Ethyl 4-ethyl-3-iodobenzoate reagent->prod

Caption: Iodination of this compound.

Experimental Protocol: Synthesis of Ethyl 4-ethyl-3-iodobenzoate

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add N-iodosuccinimide (1.1 eq.) to the solution and stir at room temperature.

  • Slowly add trifluoroacetic acid (2.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure ethyl 4-ethyl-3-iodobenzoate.

Quantitative Data for Iodination
SubstrateReagentsSolventTime (h)Yield (%)Reference
Deactivated Arenes (General)NIS, TFATFA<16Good to Excellent[1][3]
Activated AromaticsNIS, cat. TFAAcetonitrile0.1-2>90[4]

Part 2: Synthesis of Derivatives via Cross-Coupling Reactions

The synthesized ethyl 4-ethyl-3-iodobenzoate is a valuable intermediate for creating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. Below are protocols for three common and powerful C-C and C-N bond-forming reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

start Ethyl 4-ethyl-3-iodobenzoate suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki C-C bond sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) start->sonogashira C-C bond buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald C-N bond prod_suzuki Biaryl Derivative suzuki->prod_suzuki prod_sonogashira Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald Arylamine Derivative buchwald->prod_buchwald start Start: This compound iodination Iodination (NIS, TFA in DCM) start->iodination workup1 Aqueous Workup & Purification iodination->workup1 intermediate Intermediate: Ethyl 4-ethyl-3-iodobenzoate workup1->intermediate coupling Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) intermediate->coupling workup2 Aqueous Workup & Purification coupling->workup2 final_product Final Derivative workup2->final_product

References

Application Notes and Protocols: Use of Benzoate Esters in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl 4-ethylbenzoate (B1233868): Extensive literature searches for the application of Ethyl 4-ethylbenzoate in polymer chemistry did not yield specific results detailing its use as a monomer, initiator, or chain transfer agent. Publicly available research and patents do not provide sufficient data for the creation of detailed application notes or experimental protocols for this specific compound in polymerization processes.

However, the closely related compound, Ethyl Benzoate (B1203000) , is utilized in various aspects of polymer science, primarily as a solvent and a synthesis precursor. The following sections provide detailed information on the applications of Ethyl Benzoate and general protocols relevant to polymer chemistry.

Ethyl Benzoate: A Versatile Solvent and Precursor in Polymer Applications

Ethyl benzoate (C₉H₁₀O₂) is an ester formed from the condensation of benzoic acid and ethanol (B145695).[1][2] It is a colorless liquid with a pleasant odor, sparingly soluble in water but miscible with many organic solvents.[1][3][4] These properties make it a useful component in various polymer-related applications, from drug delivery systems to the synthesis of new polymeric materials.[5][6]

Application in Drug Delivery Systems

Ethyl benzoate serves as a solvent and a release-modifying agent in the formulation of in-situ forming implants (ISFIs), particularly with biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[7][8] ISFIs are administered as a liquid polymer solution that solidifies into a solid or semi-solid matrix upon injection into an aqueous environment, providing controlled drug release.[9]

In PLGA-based ISFIs, a common solvent is N-methyl-2-pyrrolidone (NMP). The addition of ethyl benzoate to the formulation can control the initial burst release of the encapsulated drug and modify the morphology of the resulting polymer matrix.[7] When the polymer solution containing ethyl benzoate comes into contact with the aqueous environment of the body, the solvent exchange rate is altered, leading to a slower phase inversion. This results in a denser polymer matrix with closed-pore structures, which in turn slows down the drug release.[8] For instance, in a study with leuprolide acetate-loaded PLGA implants, the addition of 12.8% (w/w) ethyl benzoate significantly lowered the initial burst release.[8]

Use as a Solvent and Precursor

Beyond drug delivery, ethyl benzoate is employed as a solvent and diluent in the manufacturing of plastics, resins, and paints, where it helps to improve flow and consistency.[10] Its solvent properties are also valuable in the synthesis of a variety of organic compounds, which can then be used as precursors for specialized polymers and materials.[5]

Physicochemical Properties of this compound and Ethyl Benzoate

For clarity and comparison, the available physicochemical properties of this compound and Ethyl Benzoate are summarized below.

PropertyThis compoundEthyl Benzoate
CAS Number 36207-13-3[11]93-89-0[1][4]
Molecular Formula C₁₁H₁₄O₂[11]C₉H₁₀O₂[1]
Molecular Weight 178.23 g/mol [11]150.17 g/mol [1][12]
Appearance -Colorless liquid[1][2]
Melting Point --34 °C[1][2]
Boiling Point -211-213 °C[2]
Density -1.045 g/mL at 25 °C[4]
Water Solubility -0.72 mg/mL at 25 °C[1]
LogP 2.425702.64[1]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity.[][14] The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent, known as a RAFT agent.[15]

The general mechanism of RAFT polymerization involves a series of steps: initiation, propagation, addition to the RAFT agent, fragmentation, re-initiation, and equilibration between active and dormant chains.[] This equilibrium allows for the controlled growth of polymer chains.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination I Initiator I_rad I• I->I_rad kd Pn_rad Pₙ• I_rad->Pn_rad + M k_p M Monomer Pn_rad->Pn_rad Intermediate Intermediate Radical Pn_rad->Intermediate + RAFT Agent k_add Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + Pₘ• k_t RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_rad k_frag Dormant_Pn Dormant Polymer (Pₙ-S-C(=S)-Z) Intermediate->Dormant_Pn k_frag R_rad R• Intermediate->R_rad Dormant_Pn->Intermediate + Pₘ• k_add Pm_rad Pₘ• R_rad->Pm_rad + M k_i

General mechanism of RAFT polymerization.
Experimental Protocol: General RAFT Polymerization

This protocol describes a general procedure for the RAFT polymerization of a vinyl monomer. The specific RAFT agent, initiator, monomer, solvent, and reaction conditions should be optimized for the desired polymer.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • RAFT agent (e.g., dithioester, trithiocarbonate)[15][16]

  • Radical initiator (e.g., AIBN, ACVA)[15]

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath or heating mantle

Procedure:

  • Preparation: The monomer is typically purified by passing through a column of basic alumina (B75360) to remove inhibitors. The solvent is dried and degassed.

  • Reaction Setup: In a Schlenk flask, the monomer, RAFT agent, and initiator are dissolved in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and must be calculated based on the target degree of polymerization.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: The flask is backfilled with an inert gas (Nitrogen or Argon) and placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed for the specified time, with stirring.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography (GC). The molecular weight and polydispersity index (PDI) can be determined by size exclusion chromatography (SEC).

  • Termination and Purification: The polymerization is typically stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.

Synthesis of Ethyl Benzoate via Fischer Esterification

Ethyl benzoate is commonly synthesized by the Fischer esterification of benzoic acid with ethanol using a strong acid catalyst.[6][12]

Fischer_Esterification Reactants Benzoic Acid + Ethanol Products Ethyl Benzoate + Water Reactants->Products Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Products Heat Heat (Reflux) Heat->Products

Synthesis of Ethyl Benzoate.
Experimental Protocol: Synthesis of Ethyl Benzoate

This protocol provides a lab-scale procedure for the synthesis of ethyl benzoate.[17][18][19]

Materials:

  • Benzoic acid (e.g., 5 g)[17]

  • Ethanol (95% or absolute, e.g., 20 mL)[17]

  • Concentrated sulfuric acid (e.g., 1 mL)[17]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or calcium chloride

  • Diethyl ether (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5 g of benzoic acid in 20 mL of ethanol.[17] Carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture while swirling.[17] Add a few boiling chips.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or heating mantle at a gentle reflux for about 1.5 hours.[17][19]

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (e.g., 2 x 30 mL portions).[19]

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst.[17] Continue washing until no more effervescence is observed. Then, wash with water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[17]

  • Purification: Filter off the drying agent and remove the solvent (diethyl ether) by simple distillation. The remaining crude ethyl benzoate can be purified by distillation. Collect the fraction boiling at approximately 211-213 °C.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 4-ethylbenzoate (B1233868) via Fischer esterification.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis and purification of Ethyl 4-ethylbenzoate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium.- Use a large excess of ethanol (B145695) (5-10 equivalents).- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient acid catalyst.- Ensure an adequate amount of catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.
Reaction time is too short.- Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of Unreacted 4-ethylbenzoic Acid in the Final Product Incomplete reaction.- See solutions for "Low Yield".
Inefficient workup.- During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO2 evolution ceases. Check the pH of the aqueous layer to ensure it is basic.
Product is a Wet or Cloudy Oil Incomplete drying of the organic layer.- Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) for an adequate time before filtration and solvent removal.
Presence of an emulsion during extraction.- Add a small amount of brine to the separatory funnel to help break the emulsion.
A Significant Low-Boiling Fraction is Observed During Distillation Formation of diethyl ether.- This side reaction is catalyzed by the acid. Avoid using an excessive amount of acid catalyst and high reaction temperatures for prolonged periods.
Product has a Dark or Yellowish Color Contamination from starting materials or side products.- Purify the crude product by vacuum distillation.
Decomposition at high temperatures.- If distillation is performed, ensure it is done under reduced pressure to lower the boiling point and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the Fischer esterification of 4-ethylbenzoic acid?

A1: The most common side reactions include:

  • Hydrolysis: This is the reverse of the esterification reaction, where the ester reacts with water to revert to the carboxylic acid and alcohol. To mitigate this, it is crucial to remove water from the reaction mixture.

  • Diethyl Ether Formation: Ethanol can undergo acid-catalyzed self-condensation to form diethyl ether, especially if the reaction is heated at high temperatures for an extended period with a high concentration of acid catalyst.

  • 4-ethylbenzoic Anhydride Formation: 4-ethylbenzoic acid can self-condense under acidic conditions to form the corresponding anhydride.

  • Sulfonation of the Aromatic Ring: If concentrated sulfuric acid is used as the catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated byproducts.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material (4-ethylbenzoic acid) from the product (this compound). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the role of the acid catalyst, and which one should I use?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could correspond to unreacted starting materials (4-ethylbenzoic acid or ethanol), the solvent used for workup or purification, or side products such as diethyl ether or 4-ethylbenzoic anhydride. Comparing the spectrum to known spectra of the starting materials and potential side products can help in their identification.

Key Experimental Protocol: Fischer Esterification of 4-ethylbenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylbenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid).

  • Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Fischer_Esterification_Pathway Reactants 4-ethylbenzoic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H+ Catalyst Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product This compound Deprotonation->Product

Caption: Fischer esterification mechanism for this compound synthesis.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Check Yield and Purity (TLC, NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions: - Increase excess ethanol - Remove water (Dean-Stark) - Increase reaction time Low_Yield->Optimize_Conditions Yes Improve_Workup Improve Workup: - Thorough NaHCO3 wash - Proper drying Impure_Product->Improve_Workup Yes Success High Yield, Pure Product Impure_Product->Success No Optimize_Conditions->Start Purify Purify by Vacuum Distillation Improve_Workup->Purify Purify->Check_Yield

Caption: A workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Purification of Crude Ethyl 4-ethylbenzoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-ethylbenzoate (B1233868) via distillation. It provides detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the distillation of crude Ethyl 4-ethylbenzoate.

Q1: My distillation is proceeding very slowly, or no distillate is being collected. What are the possible causes and solutions?

A1: This is a common issue that can arise from several factors related to temperature, pressure, and the distillation setup itself.

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound. Gradually increase the temperature of the heating mantle. For efficient heating, ensure good contact between the flask and the mantle. A rule of thumb is that the distilling pot needs to be about 30°C hotter than the column head to ensure the vapor ascends.[1]

  • Heat Loss: The distillation column may be losing too much heat to the surrounding environment, preventing the vapor from reaching the condenser. Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.[2][3]

  • Vacuum Leaks (for vacuum distillation): If performing distillation under reduced pressure, leaks in the system are a frequent cause of inefficiency. Check all joints and connections for proper sealing. Ensure that vacuum grease is applied correctly and that all clamps are secure. A leak-up test can be performed to check the integrity of the system.[4]

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling. If it is too high, the observed temperature will be lower than the actual boiling point, and if it is too low, it will not accurately reflect the temperature of the vapor entering the condenser.

Q2: The temperature during my distillation is fluctuating, or I am not observing a stable boiling point plateau. What does this indicate?

A2: Temperature instability typically points to a mixture of components being distilled or issues with the heating and pressure control.

  • Presence of Volatile Impurities: The initial distillate may contain lower-boiling impurities such as residual ethanol (B145695) or other solvents. The temperature should stabilize once these have been removed.

  • Inadequate Fractionating Column: If the boiling points of this compound and its impurities are close, a simple distillation setup may not be sufficient. Use a fractional distillation column (e.g., Vigreux, packed column) to improve separation efficiency.[5]

  • Bumping or Uneven Boiling: Irregular boiling can cause surges of vapor, leading to temperature fluctuations. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Unstable Vacuum: In vacuum distillation, fluctuations in the vacuum level will cause the boiling point to change.[6] Ensure the vacuum pump is operating consistently and that there are no leaks in the system. A vacuum regulator can help maintain a stable pressure.[6]

Q3: My product is decomposing in the distillation flask, indicated by darkening or charring. How can I prevent this?

A3: Decomposition is often caused by excessive heat or the presence of acidic impurities.

  • High Temperature: this compound has a relatively high boiling point at atmospheric pressure. To avoid decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation), which significantly lowers the boiling point.[6][7]

  • Residual Acid Catalyst: If the crude product is from a Fischer esterification, residual acid catalyst (e.g., sulfuric acid) can promote decomposition at high temperatures. Neutralize the crude product by washing it with a mild base, such as a saturated sodium bicarbonate solution, before distillation.[7][8]

  • Prolonged Heating: Avoid heating the distillation flask for longer than necessary.

Q4: I am observing foaming or excessive bumping during the distillation. What is the cause and how can it be controlled?

A4: Foaming and bumping can be caused by contaminants or improper heating.

  • Contaminants: The presence of impurities, such as residual vacuum grease that has seeped into the crude product, can cause foaming.[7][9] Ensure that grease is applied sparingly to the outer part of the joints.

  • Rapid Heating: Heating the distillation flask too quickly can lead to uncontrolled boiling and bumping. Heat the mixture gradually.

  • Lack of Boiling Chips/Stirring: Always use fresh boiling chips or a magnetic stirrer to promote smooth boiling.

Data Presentation

The following tables provide key physical properties of this compound and common impurities to aid in the planning and execution of the distillation.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compoundC₁₁H₁₄O₂178.23129-130 @ 15 Torr[10]N/A
4-Ethylbenzoic acidC₉H₁₀O₂150.17~271.5[1]112-113[1][11][12]
EthanolC₂H₆O46.0778.3-114.1
Diethyl ether (potential byproduct)C₄H₁₀O74.1234.6-116.3

Experimental Protocols

Pre-Distillation Workup (Neutralization and Drying)
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, periodically venting to release any evolved carbon dioxide gas.

  • Continue shaking until gas evolution ceases. This indicates that all acidic impurities have been neutralized.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution).

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Add more drying agent if the initial portion clumps together.

  • Allow the mixture to stand for 10-15 minutes.

  • Filter the dried organic layer by gravity filtration into a round-bottom flask suitable for distillation.

Fractional Vacuum Distillation Protocol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

    • Add a magnetic stir bar or boiling chips to the distillation flask containing the dried crude this compound.

    • Lightly grease all ground-glass joints with a suitable vacuum grease.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the apparatus to a vacuum pump via a cold trap.

  • Distillation Process:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system. The pressure should be stable before heating commences. A typical vacuum for high-boiling esters is in the range of 1-20 Torr.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask with a heating mantle.

    • Observe the reflux of the condensate in the fractionating column.

    • Collect any low-boiling forerun (e.g., residual solvent) in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main product fraction. Collect the distillate over a narrow temperature range.

    • Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the distillation.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

    • Transfer the purified this compound to a clean, labeled container.

Mandatory Visualization

G Troubleshooting Workflow for this compound Distillation start Start Distillation issue Problem Encountered? start->issue no_distillate No or Slow Distillate issue->no_distillate Yes temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Yes decomposition Decomposition (Darkening) issue->decomposition Yes foaming Foaming/Bumping issue->foaming Yes end Successful Purification issue->end No check_heat Increase Heat / Insulate Column no_distillate->check_heat check_vacuum Check for Vacuum Leaks no_distillate->check_vacuum check_thermometer Check Thermometer Placement no_distillate->check_thermometer use_fractional_column Use Fractional Column temp_fluctuation->use_fractional_column smooth_boiling Ensure Smooth Boiling (Stirring/Boiling Chips) temp_fluctuation->smooth_boiling stabilize_vacuum Stabilize Vacuum temp_fluctuation->stabilize_vacuum use_vacuum Use Vacuum Distillation decomposition->use_vacuum neutralize_crude Neutralize Crude Product decomposition->neutralize_crude foaming->smooth_boiling check_grease Check for Grease Contamination foaming->check_grease heat_gently Heat Gently foaming->heat_gently check_heat->end check_vacuum->end check_thermometer->end use_fractional_column->end smooth_boiling->end stabilize_vacuum->end use_vacuum->end neutralize_crude->end check_grease->end heat_gently->end

References

Optimizing reaction yield for Ethyl 4-ethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Ethyl 4-ethylbenzoate (B1233868).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 4-ethylbenzoate?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-ethylbenzoic acid with ethanol (B145695) using an acid catalyst.[1][2][3] This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][3][4]

Q2: Why is an acid catalyst necessary for the Fischer esterification?

A2: An acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the Fischer esterification.[1][5][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[5] This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (ethanol), thereby accelerating the rate of reaction.[5]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[3][4] To improve the yield, the equilibrium must be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, ethanol is used in large excess as it can also serve as the solvent.[2][3] Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the yield.[6]

  • Removing water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium to the right according to Le Chatelier's principle.[4] This can be done by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Q4: What are the potential side reactions during the synthesis of this compound?

A4: While the primary reaction is the desired esterification, side reactions can occur, especially under harsh conditions:

  • Ether formation: If the reaction temperature is too high, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.

  • Charring: Strong acids like concentrated sulfuric acid can cause decomposition and charring of the organic materials if the temperature is not controlled.[7]

  • Oxidation: Although less common, impurities or harsh conditions could potentially lead to oxidation of the ethyl group on the benzene (B151609) ring.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-ethylbenzoic acid and ethanol) and a standard of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q6: What is the best method for purifying the final product?

A6: After the reaction is complete, the crude product is typically worked up by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate). The final purification is usually achieved by vacuum distillation to separate the this compound from any remaining starting materials and high-boiling impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient heating. 3. Water present in reactants or glassware. 4. Equilibrium not shifted towards products.1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is refluxing at the appropriate temperature. 3. Use anhydrous ethanol and dry glassware. 4. Use a large excess of ethanol and/or remove water using a Dean-Stark apparatus.
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high. 2. Catalyst concentration is too high.1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Use the recommended catalytic amount of acid.
Product Contaminated with Starting Material (4-ethylbenzoic acid) 1. Incomplete reaction. 2. Inefficient work-up.1. Increase the reaction time or use one of the methods to shift the equilibrium. 2. Ensure complete neutralization of the acid by washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
Formation of a Second Organic Layer (Diethyl Ether) 1. Reaction temperature is too high, leading to the dehydration of ethanol.1. Carefully control the reaction temperature to avoid exceeding the boiling point of ethanol significantly.
Difficulty in Isolating the Product 1. Emulsion formation during work-up.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of aromatic carboxylic acids, which can be adapted for the synthesis of this compound.

ParameterTypical Value/RangeNotes
Yield 65-95%Highly dependent on reaction conditions, particularly the removal of water and the molar ratio of reactants.[6]
Reactant Molar Ratio (Ethanol:4-ethylbenzoic acid) 5:1 to 10:1A higher excess of ethanol favors product formation.[6]
Catalyst Loading (H₂SO₄) 1-5 mol%A catalytic amount is sufficient; excess can lead to side reactions.
Reaction Temperature 78-85 °C (Reflux)The reaction is typically carried out at the boiling point of ethanol.
Reaction Time 2-8 hoursCan be monitored by TLC for completion.

Experimental Protocols

Standard Protocol for this compound Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (1.0 eq) and absolute ethanol (10.0 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Optimized Protocol for High Yield
  • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reactant and Solvent Addition: To the round-bottom flask, add 4-ethylbenzoic acid (1.0 eq), absolute ethanol (5.0 eq), and a suitable solvent for azeotropic removal of water, such as toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.

  • Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the standard protocol.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis 4-ethylbenzoic_acid 4-ethylbenzoic acid Protonated_acid Protonated 4-ethylbenzoic acid 4-ethylbenzoic_acid->Protonated_acid + H+ Ethanol Ethanol Tetrahedral_intermediate Tetrahedral Intermediate H_plus H+ (Acid Catalyst) Protonated_acid->Tetrahedral_intermediate + Ethanol Ethyl_4_ethylbenzoate This compound Tetrahedral_intermediate->Ethyl_4_ethylbenzoate - H2O, -H+ Water Water troubleshooting_workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_catalyst Verify Catalyst Activity check_reactants->check_catalyst Reactants OK result_ok Yield Improved check_reactants->result_ok Purity/Ratio Issue Corrected check_temp Ensure Proper Reflux Temperature check_catalyst->check_temp Catalyst OK check_catalyst->result_ok Fresh Catalyst Used check_water Implement Water Removal check_temp->check_water Temp OK check_temp->result_ok Temperature Corrected increase_time Increase Reaction Time check_water->increase_time Water Removal in Place check_water->result_ok Water Removal Implemented increase_time->result_ok

References

Stability of Ethyl 4-ethylbenzoate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-ethylbenzoate (B1233868) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 4-ethylbenzoate?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The recommended storage temperature is typically between 2°C and 8°C.[4] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2]

Q2: Is this compound sensitive to light?

Q3: What type of container is best for storing this compound?

A3: For long-term storage, a tightly sealed glass container, preferably borosilicate, is recommended due to its inertness.[1] For smaller quantities or working solutions, amber glass vials with PTFE-lined caps (B75204) are suitable to both protect from light and prevent evaporation and contamination.[4]

Q4: What are the visible signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in its physical appearance, such as the development of color (e.g., turning yellow), the formation of precipitates, or a change in odor. If any of these changes are observed, the purity of the material should be verified analytically before use.

Q5: What is the primary degradation pathway for this compound?

A5: The most common degradation pathway for esters like this compound is hydrolysis.[9][10][11] This reaction involves the cleavage of the ester bond in the presence of water, yielding 4-ethylbenzoic acid and ethanol. The rate of hydrolysis can be accelerated by the presence of acids or bases.[9][10][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Change in color (e.g., yellowing) or clarity. Exposure to light or oxygen, or thermal stress.- Verify the purity of the material using HPLC-UV or GC-MS. - If purity is compromised, consider purification or replacement of the stock. - Ensure future storage is in a tightly sealed, opaque container in a cool, dark place.
Appearance of new peaks in HPLC or GC chromatogram. Chemical degradation has occurred, leading to the formation of impurities.- Identify the new peaks using a mass spectrometer (GC-MS or LC-MS). The expected primary degradation product is 4-ethylbenzoic acid. - Quantify the level of impurities. - Review storage conditions and handling procedures to identify the cause of degradation.
Reduced peak area or concentration in analytical assays. Degradation of the parent compound or evaporation from a loosely sealed container.- Confirm the integrity of the container seal. - Re-assay the material to confirm the concentration. - If degradation is confirmed, the material should be discarded. Implement more stringent storage conditions (e.g., refrigeration, inert atmosphere).
Inconsistent experimental results. Use of a degraded or impure stock of this compound.- Always check the purity of the material before use, especially for long-stored samples. - Perform a quick purity check using a reference standard if available. - Use a fresh, unopened container of the material if possible.

Data Presentation: Stability Study Templates

The following tables are templates for organizing data from a stability study of this compound.

Table 1: Stability of this compound under Different Temperature Conditions

Storage Temperature (°C)Time (Months)AppearancePurity by HPLC (%)Known Impurities (%)Unknown Impurities (%)
2-8 0Clear, colorless liquid99.8<0.1<0.1
3
6
12
25 0Clear, colorless liquid99.8<0.1<0.1
3
6
12
40 0Clear, colorless liquid99.8<0.1<0.1
1
3
6

Table 2: Photostability of this compound

Light Exposure ConditionDuration (hours)AppearancePurity by HPLC (%)Degradation Products (%)
ICH Q1B Option 2 Light Source 0Clear, colorless liquid99.8<0.1
(1.2 million lux hours and 200 W h/m²)TBD
Dark Control (same temperature) 0Clear, colorless liquid99.8<0.1
TBD

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Identification of Degradants by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).

  • Injection: Split injection.

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Procedure: Inject the sample and acquire the total ion chromatogram. Identify the parent compound and any degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Stability_Investigation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation A Define Storage Conditions (Temperature, Humidity, Light) B Place Samples in Stability Chambers A->B C Withdraw Samples at Predetermined Time Points B->C D Visual Inspection (Color, Clarity, Precipitation) C->D E Purity Analysis (HPLC-UV) D->E F Degradant Identification (GC-MS) E->F G Compare Data to Initial Time Point F->G H Determine Rate of Degradation G->H I Establish Shelf-Life and Recommended Storage H->I

Caption: Workflow for Investigating the Stability of this compound.

Caption: Potential Hydrolysis Degradation Pathway of this compound.

References

Preventing hydrolysis of Ethyl 4-ethylbenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 4-ethylbenzoate (B1233868) during experimental workup.

Troubleshooting Guide

This section addresses common issues encountered during the workup of Ethyl 4-ethylbenzoate, focusing on the prevention of its hydrolysis to 4-ethylbenzoic acid.

IssuePotential CauseRecommended Solution
Low yield of this compound with the presence of 4-ethylbenzoic acid in the final product. Hydrolysis during aqueous workup: Prolonged exposure to acidic or basic aqueous solutions can cause the ester to hydrolyze back to the corresponding carboxylic acid and ethanol.- Neutralize the reaction mixture to a slightly acidic or neutral pH (around 6-7) before extraction. - Use chilled solutions (e.g., water, brine) for washing to reduce the rate of hydrolysis. - Minimize the time the ester is in contact with the aqueous phase. - Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst, followed by a water wash.
Presence of excess water: Water is a reactant in the hydrolysis reaction.- Ensure all organic solvents used for extraction (e.g., diethyl ether, ethyl acetate) are anhydrous. - Dry the final organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
Elevated temperatures during workup: Higher temperatures accelerate the rate of hydrolysis.- Perform all extraction and washing steps at room temperature or below. - Use a rotary evaporator at a moderate temperature to remove the solvent from the final product.
Cloudy organic layer after extraction. Incomplete phase separation or emulsion formation. - Allow sufficient time for the layers to separate completely in the separatory funnel. - A brine wash (saturated aqueous NaCl solution) can help break up emulsions and further dry the organic layer.
Product is an oil instead of a solid (if applicable at room temperature). Presence of impurities: Residual solvent or the hydrolyzed carboxylic acid can prevent the product from solidifying.- Ensure complete removal of the extraction solvent. - Purify the product further using column chromatography or distillation if necessary.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a problem for this compound?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For an ester like this compound, hydrolysis breaks the ester bond, converting it back into 4-ethylbenzoic acid and ethanol. This is a problem because it reduces the yield of the desired ester product and introduces an impurity that can be difficult to remove.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: Esters are susceptible to hydrolysis under both acidic and basic conditions, with the reaction being significantly faster at elevated temperatures.[1] Basic hydrolysis, also known as saponification, is irreversible and particularly problematic during workup if a strong base is used for neutralization.[2][3][4]

Q3: What is the ideal pH range to maintain during the aqueous workup?

A3: To minimize hydrolysis, it is recommended to maintain a neutral to slightly acidic pH (around 4-6) during the aqueous workup.[1] This can be achieved by carefully neutralizing the reaction mixture with a weak base like sodium bicarbonate.

Q4: Why is it important to use cold water for washing the organic layer?

A4: The rate of chemical reactions, including hydrolysis, generally decreases at lower temperatures. Using chilled water or brine for washing will slow down the rate of any potential hydrolysis of the ester, thus preserving the product.

Q5: Can I use a strong base like sodium hydroxide (B78521) to neutralize the acid catalyst?

A5: It is strongly advised to avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. These strong bases will rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate salt (saponification), leading to a significant loss of product.[2][5] A mild base such as sodium bicarbonate or sodium carbonate is the preferred choice.[6]

Q6: How does a brine wash help in preventing hydrolysis?

A6: A brine wash (a saturated solution of sodium chloride) helps to decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[6] This facilitates a more efficient extraction of the ester into the organic phase and helps to remove dissolved water from the organic layer, thereby reducing the potential for hydrolysis.

Quantitative Data Summary

The following table summarizes the effect of solvent composition and temperature on the rate of base-catalyzed hydrolysis of ethyl benzoate (B1203000), a structurally similar compound to this compound. This data illustrates the general principles of how reaction conditions can influence the stability of the ester.

Table 1: Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures [1][7]

Temperature (°C)% Methanol (v/v)Rate Constant (k x 10⁻² dm³/mol/min)
20301.590
20501.410
20701.270
40302.750
40502.455
40702.300

Note: This data is for ethyl benzoate and serves as an illustrative example. The absolute rates for this compound may differ.

Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis of this compound

  • Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will help to dilute the acid catalyst and lower the temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate.[5][8] Perform the extraction three times to ensure complete recovery of the product.

  • Neutralization Wash: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Add the bicarbonate solution slowly and be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is evolved. Continue washing until the effervescence ceases, indicating that all the acid has been neutralized.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of the dissolved water from the organic layer.[6]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator at a moderate temperature to obtain the crude this compound.

  • Purification (if necessary): If the product is not pure, it can be further purified by vacuum distillation or column chromatography.

Visualizations

Hydrolysis_Troubleshooting cluster_conditions Potential Causes cluster_solutions Recommended Solutions start Low Yield of this compound (Presence of 4-ethylbenzoic acid) check_workup_conditions Review Workup Procedure start->check_workup_conditions aqueous_phase Prolonged Contact with Aqueous Phase? check_workup_conditions->aqueous_phase Check temperature Elevated Temperature During Workup? check_workup_conditions->temperature Check ph_control Inadequate pH Control? (Acidic or Basic) check_workup_conditions->ph_control Check minimize_contact Minimize contact time with aqueous layers. aqueous_phase->minimize_contact Yes use_cold_solutions Use chilled water and brine for washing. temperature->use_cold_solutions Yes neutralize_carefully Neutralize with saturated NaHCO₃ to pH ~6-7. ph_control->neutralize_carefully Yes dry_thoroughly Dry organic layer thoroughly with anhydrous Na₂SO₄. minimize_contact->dry_thoroughly use_cold_solutions->dry_thoroughly neutralize_carefully->dry_thoroughly end Improved Yield and Purity dry_thoroughly->end

Caption: Troubleshooting workflow for preventing hydrolysis of this compound.

References

Troubleshooting low yield in Fischer esterification of 4-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of 4-ethylbenzoic acid to produce ethyl 4-ethylbenzoate (B1233868).

Troubleshooting Guides

This section addresses common issues encountered during the Fischer esterification of 4-ethylbenzoic acid, providing potential causes and recommended solutions.

Question: Why is the yield of my ethyl 4-ethylbenzoate synthesis unexpectedly low?

Answer:

Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction and the presence of water.[1][2][3] Several factors can contribute to a reduced product yield. The primary reasons include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or was stopped prematurely.

  • Reaction Equilibrium: The inherent equilibrium of the Fischer esterification may not favor product formation under the current conditions.[1][3]

  • Water Content: The presence of water, either in the reactants or formed during the reaction, can shift the equilibrium back towards the starting materials, hydrolyzing the ester.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or inappropriate reactant ratios can all negatively impact the yield.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[3]

To address low yields, a systematic approach to optimizing the reaction and purification process is necessary.

Question: How can I drive the reaction equilibrium towards the formation of this compound?

Answer:

To maximize the yield, the equilibrium of the Fischer esterification must be shifted towards the product side. This can be achieved through several strategies based on Le Chatelier's Principle:[3][4]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, can drive the reaction forward. In the synthesis of this compound, using an excess of ethanol (B145695) is a common and effective strategy.[3][4]

  • Removal of Water: As water is a byproduct of the reaction, its removal will shift the equilibrium towards the products.[2] This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane) can effectively remove water as it is formed.[2]

    • Drying Agents: The addition of a drying agent, such as molecular sieves, can absorb the water produced during the reaction.

Question: What are the optimal reaction conditions for the esterification of 4-ethylbenzoic acid?

Answer:

While the optimal conditions can vary, the following parameters are generally recommended for the Fischer esterification of aromatic carboxylic acids like 4-ethylbenzoic acid:

  • Catalyst: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) is commonly used, typically at a loading of 1-5 mol% relative to the carboxylic acid.[5][6][7] Para-toluenesulfonic acid (p-TsOH) is another effective catalyst.[2]

  • Temperature: The reaction is typically carried out at the reflux temperature of the alcohol being used. For ethanol, this is approximately 78°C.[5] In some cases, higher temperatures with a higher-boiling solvent can be used in conjunction with a Dean-Stark trap.

  • Reaction Time: The reaction time can range from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[6]

Question: How can I minimize product loss during the workup and purification of this compound?

Answer:

The workup and purification steps are critical for obtaining a high isolated yield. Here are some tips to minimize losses:

  • Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[2][8] This should be done carefully to avoid excessive gas evolution.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate (B1210297) or diethyl ether.[2][8] Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[2][8]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.[2][8]

  • Purification: The final product is often purified by distillation.[5][9] For this compound, vacuum distillation can be employed to reduce the boiling point and prevent potential decomposition.

Frequently Asked Questions (FAQs)

Q1: What are common side reactions in the Fischer esterification of 4-ethylbenzoic acid?

A1: The most common "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[1] At higher temperatures, especially with sulfuric acid as a catalyst, there is a possibility of ether formation from the alcohol (e.g., diethyl ether from ethanol).[9] For substrates with other functional groups, acid-catalyzed side reactions specific to those groups could occur.

Q2: Can I use a different catalyst instead of sulfuric acid?

A2: Yes, other acid catalysts can be used. Para-toluenesulfonic acid (p-TsOH) is a solid, less corrosive alternative to sulfuric acid.[2] Lewis acids and solid acid catalysts, such as modified clays, have also been employed for esterification reactions.[10][11]

Q3: How do I know if my reaction has gone to completion?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6] A spot of the reaction mixture is co-spotted on a TLC plate with the starting material (4-ethylbenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicate the progress of the reaction.

Q4: My 4-ethylbenzoic acid is not fully dissolving in the ethanol. What should I do?

A4: 4-Ethylbenzoic acid has limited solubility in ethanol at room temperature. Gentle heating and stirring should help to dissolve the acid. The addition of the sulfuric acid catalyst will also aid in the dissolution process.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Fischer esterification of benzoic acid derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Ethyl Benzoate (B1203000) Derivatives

Carboxylic AcidAlcohol (Molar Ratio)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidEthanol (excess)H₂SO₄Reflux6Not specified[8]
Benzoic AcidEthanol (95%, excess)H₂SO₄Reflux3Not specified[5]
4-Methylbenzoic AcidEthanol (95%, 4 eq)H₂SO₄Reflux692-95[9]
Benzoic AcidEthanol (5 eq)Expandable Graphite851.580.1[12]
Benzoic AcidEthanol (absolute, excess)H₂SO₄Reflux4~91.7[13]

Experimental Protocols

Detailed Methodology for Fischer Esterification of 4-Ethylbenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-ethylbenzoic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 5-10 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be around the boiling point of ethanol (approx. 78°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with a saturated solution of sodium bicarbonate until gas evolution ceases to neutralize the acidic catalyst.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants 4-Ethylbenzoic Acid + Ethanol (excess) Reaction Reflux (e.g., 78°C) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup: 1. Quench 2. Extract 3. Wash (NaHCO₃, Brine) 4. Dry Reaction->Workup Purification Purification: 1. Solvent Removal 2. (Optional) Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Equilibrium Unfavorable Equilibrium? LowYield->Equilibrium WorkupLoss Losses During Workup? LowYield->WorkupLoss IncreaseTime Increase Reaction Time Monitor by TLC IncompleteReaction->IncreaseTime IncreaseTemp Increase Temperature (if appropriate) IncompleteReaction->IncreaseTemp ExcessAlcohol Use Larger Excess of Ethanol Equilibrium->ExcessAlcohol RemoveWater Remove Water (Dean-Stark/Drying Agent) Equilibrium->RemoveWater OptimizeWorkup Optimize Workup: - Thorough Extraction - Careful Neutralization - Efficient Drying WorkupLoss->OptimizeWorkup

Caption: Troubleshooting logic for low esterification yield.

References

Technical Support Center: Bromination of Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of Ethyl 4-ethylbenzoate (B1233868).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the electrophilic bromination of Ethyl 4-ethylbenzoate.

Q1: Why is my bromination of this compound incomplete, resulting in a low yield of the desired product?

A: Incomplete bromination of this compound is a common issue that can arise from several factors related to the substrate's reactivity and the experimental conditions.

  • Substrate Reactivity: The benzene (B151609) ring in this compound is moderately activated. It possesses an activating ethyl group (ortho, para-directing) and a deactivating ethyl ester group (meta-directing).[1] While both groups direct incoming electrophiles to the same positions (C3 and C5), the deactivating nature of the ester group can slow down the reaction, leading to incomplete conversion under suboptimal conditions.

  • Catalyst Deactivation: Lewis acid catalysts like iron(III) bromide (FeBr₃) are highly susceptible to moisture. Any water present in the reaction setup (glassware, solvent, or reagents) will react with and deactivate the catalyst, thereby halting the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion. Electrophilic aromatic substitutions on moderately deactivated rings can be sluggish at room temperature.

  • Poor Reagent Quality: The purity of bromine and the Lewis acid catalyst is crucial. Old or improperly stored bromine may have a lower effective concentration, and the catalyst may have lost its activity.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A: The formation of multiple products is often due to the competing directing effects of the substituents and the potential for side reactions.

  • Isomer Formation: While both the ethyl and ethyl ester groups direct bromination to the C3 and C5 positions, a small amount of bromination at the C2 position (ortho to the ester and meta to the ethyl group) might occur, especially under forcing conditions.[1]

  • Benzylic Bromination: A significant side reaction can be the bromination of the benzylic position of the ethyl group to form Ethyl 4-(1-bromoethyl)benzoate. This is a radical substitution reaction that can be initiated by light or heat. Using a radical scavenger or conducting the reaction in the dark can help minimize this side product.

  • Poly-bromination: Although the introduction of the first bromine atom further deactivates the ring, forcing reaction conditions (high temperature, long reaction time, or excess bromine) can lead to the formation of di-brominated products.

Q3: How can I improve the yield and selectivity of my bromination reaction?

A: Optimizing the reaction conditions is key to achieving a high yield of the desired mono-brominated product.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Handle the Lewis acid catalyst in a dry environment (e.g., a glove box or under an inert atmosphere).

  • Control Stoichiometry: Use a slight excess of bromine (e.g., 1.1 equivalents) to ensure complete consumption of the starting material, but avoid a large excess to minimize poly-bromination. The amount of catalyst can also be optimized; typically, 0.1 to 0.3 equivalents are used.

  • Optimize Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be necessary.

  • Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid is common, other brominating agents like N-Bromosuccinimide (NBS) can sometimes offer better selectivity and milder reaction conditions.[1]

Q4: What is the recommended work-up procedure to isolate and purify the product?

A: A standard aqueous work-up is typically employed to remove the catalyst and unreacted bromine.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any excess bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes the expected outcomes of the bromination of this compound under various hypothetical conditions. This data is illustrative and serves as a guide for reaction optimization.

Entry Brominating Agent (Equivalents) Catalyst (Equivalents) Temperature (°C) Reaction Time (h) Conversion of Starting Material (%) Yield of Ethyl 3-bromo-4-ethylbenzoate (%) Key Side Products Observed
1Br₂ (1.1)FeBr₃ (0.2)0 to 2547065Unreacted starting material
2Br₂ (1.1)FeBr₃ (0.2)504>9585Minor amounts of di-brominated product
3Br₂ (1.5)FeBr₃ (0.2)50810070Significant di-bromination
4NBS (1.1)-Reflux in CCl₄ (with light)68030Major benzylic bromination product
5NBS (1.1)FeBr₃ (0.1)25 (in the dark)129080Minimal side products

Experimental Protocols

Protocol for the Bromination of this compound using Br₂ and FeBr₃

This protocol is a representative procedure for the electrophilic bromination of this compound.

Materials:

  • This compound

  • Iron(III) bromide (FeBr₃), anhydrous

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous iron(III) bromide (0.2 eq) to the solution.

  • Bromine Addition: Cool the mixture to 0 °C using an ice bath. In the dropping funnel, prepare a solution of bromine (1.1 eq) in anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over 30 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench the excess bromine. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Ethyl 3-bromo-4-ethylbenzoate.

Visualizations

Troubleshooting_Incomplete_Bromination Troubleshooting Workflow for Incomplete Bromination start Incomplete Bromination Observed check_conditions Review Reaction Conditions start->check_conditions temp_time Insufficient Temperature or Time? check_conditions->temp_time Yes catalyst Catalyst Deactivation? check_conditions->catalyst No check_reagents Evaluate Reagent Quality check_workup Assess Work-up & Purification check_reagents->check_workup No reagent_quality Poor Reagent Purity? check_reagents->reagent_quality Yes product_loss Product Loss During Work-up? check_workup->product_loss Yes increase_temp_time Increase Temperature/Time & Monitor by TLC temp_time->increase_temp_time increase_temp_time->check_conditions catalyst->check_reagents No use_anhydrous Ensure Anhydrous Conditions & Fresh Catalyst catalyst->use_anhydrous Yes use_anhydrous->check_conditions purify_reagents Purify/Use Fresh Reagents reagent_quality->purify_reagents purify_reagents->check_reagents optimize_workup Optimize Extraction & Purification Steps product_loss->optimize_workup optimize_workup->check_workup

Caption: Troubleshooting workflow for incomplete bromination.

Bromination_Pathway Reaction Pathway and Potential Side Products start This compound product Ethyl 3-bromo-4-ethylbenzoate (Desired Product) start->product Br2, FeBr3 (Electrophilic Aromatic Substitution) side_product1 Ethyl 4-(1-bromoethyl)benzoate (Benzylic Bromination) start->side_product1 Br2, light/heat (Radical Substitution) side_product2 Dibromo-derivatives (Poly-bromination) product->side_product2 Excess Br2, heat

Caption: Reaction pathway and potential side products.

References

Technical Support Center: Enhancing the Efficiency of Ethyl 4-ethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Ethyl 4-ethylbenzoate (B1233868). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Ethyl 4-ethylbenzoate?

A1: The most prevalent and efficient method for synthesizing this compound is the Fischer-Speier esterification of 4-ethylbenzoic acid with ethanol (B145695).[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is often performed under reflux conditions.[1] The primary advantage of this method is its use of readily available and relatively inexpensive starting materials.

Q2: How can I maximize the yield of this compound?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, a large excess of ethanol is used, as it is often the solvent for the reaction.[2][3][4]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal drives the equilibrium forward according to Le Châtelier's principle.[3][5] This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or hexane.[1]

Q3: What are the common side reactions I should be aware of?

A3: Several side reactions can occur during the Fischer esterification of 4-ethylbenzoic acid, leading to impurities and reduced yields. These include:

  • Ether formation: The acid catalyst can promote the self-condensation of ethanol to form diethyl ether, especially at higher temperatures.[6]

  • Anhydride formation: 4-ethylbenzoic acid can self-condense to form 4-ethylbenzoic anhydride.[6]

  • Sulfonation: If using concentrated sulfuric acid at high temperatures, electrophilic aromatic substitution can lead to the formation of sulfonated byproducts.[6]

  • Alkene formation: While less likely with a primary alcohol like ethanol, dehydration to form ethene can occur under harsh acidic conditions and high temperatures.[6]

Q4: How do I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[7][8] By spotting the reaction mixture alongside the starting material (4-ethylbenzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). The product ester is significantly less polar than the starting carboxylic acid, so it will have a higher Rf value on the TLC plate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Ineffective water removal.[3][5] 2. Insufficient catalyst. 3. Reaction has not reached equilibrium. 4. Low reaction temperature.1. Ensure the Dean-Stark apparatus is functioning correctly to remove water. Consider using molecular sieves as a drying agent.[1] 2. Increase the catalytic amount of acid. 3. Extend the reaction time and monitor by TLC.[7][8] 4. Ensure the reaction is heated to the appropriate reflux temperature.
Presence of unreacted 4-ethylbenzoic acid 1. Incomplete reaction. 2. Insufficient ethanol.1. Continue refluxing the reaction mixture and monitor by TLC until the starting material is consumed. 2. Use a larger excess of ethanol to shift the equilibrium towards the product.[2][4]
Product is contaminated with a dark-colored impurity 1. Charring caused by concentrated sulfuric acid at high temperatures.[6] 2. Decomposition of starting materials or product.1. Use a milder catalyst such as p-toluenesulfonic acid. 2. Avoid excessive heating. 3. Purify the crude product by column chromatography or distillation.
Difficulty in isolating the product after workup 1. Incomplete neutralization of the acid catalyst. 2. Emulsion formation during extraction.1. Ensure the reaction mixture is thoroughly washed with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[9] 2. Add brine (saturated NaCl solution) to break up emulsions during the aqueous workup.

Data Presentation: Comparison of Catalysts for Ethyl Benzoate (B1203000) Synthesis

The following table summarizes the performance of various catalysts in the synthesis of ethyl benzoate, providing a basis for catalyst selection in the synthesis of this compound.

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction TimeBenzoic Acid Conversion (%)Ethyl Benzoate Yield (%)Selectivity (%)
Deep Eutectic Solvent (p-TSA & BTEAC)Homogeneous10 wt%75Not Specified88.4-High
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)Homogeneous10 wt%75Not Specified19.6 (at 65°C)--
Amberlyst 15Heterogeneous10 wt%75Not Specified7.8 (at 65°C)--
Expandable Graphite (EG)Heterogeneous8 wt%851.5 h-80.1-
H₂SO₄ (in EG comparison)HomogeneousNot Specified851.5 h-Lower than EG-
SO₄²⁻/Ti₃AlC₂HeterogeneousNot Specified12034 h80.4->99

Data adapted from a comparative guide on catalysts for ethyl benzoate synthesis.[10]

Experimental Protocols

Detailed Methodology for Fischer Esterification of 4-ethylbenzoic Acid

This protocol describes a general procedure for the synthesis of this compound using a Dean-Stark apparatus for water removal.

Materials:

  • 4-ethylbenzoic acid

  • Absolute ethanol (large excess)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-ethylbenzoic acid, a large excess of absolute ethanol, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and be collected in the arm of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when the 4-ethylbenzoic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution. Continue washing until the effervescence of CO₂ ceases.

    • Separate the organic layer and wash it with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to obtain the final product.[8]

Visualizations

Fischer_Esterification RCOOH 4-Ethylbenzoic Acid Protonated_acid Protonated Carbonyl RCOOH->Protonated_acid + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester This compound Protonated_ester->Ester - H⁺ Water Water

Caption: Fischer esterification mechanism for this compound synthesis.

experimental_workflow start Start setup Reaction Setup: 4-ethylbenzoic acid, ethanol, toluene, catalyst start->setup reflux Reflux with Dean-Stark Trap setup->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup: Neutralization and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purification: Solvent Removal and Vacuum Distillation dry->purify end End Product: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low Yield of this compound cause1 Incomplete Reaction? problem->cause1 cause2 Inefficient Water Removal? problem->cause2 cause3 Side Reactions Occurring? problem->cause3 solution1a Check TLC for starting material cause1->solution1a solution2a Ensure Dean-Stark is working cause2->solution2a solution3a Analyze byproducts (e.g., GC-MS) cause3->solution3a solution1b Increase reaction time or temperature solution1a->solution1b solution2b Use a drying agent (e.g., molecular sieves) solution2a->solution2b solution3b Modify reaction conditions (e.g., milder catalyst, lower temperature) solution3a->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl Benzoate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring product quality, safety, and efficacy. Ethyl 4-ethylbenzoate (B1233868) and its structural analog, ethyl benzoate (B1203000), are common intermediates and components in various pharmaceutical and chemical formulations. This guide provides a comprehensive comparison of three widely used analytical techniques for their quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is a critical decision, and this document aims to facilitate this by presenting a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical method validation workflow.

Quantitative Performance Comparison

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of ethyl benzoate, which can be considered representative for the analysis of Ethyl 4-ethylbenzoate.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity HighVery High (Mass spectral data confirms identity)Low to Moderate (Prone to interference from other UV-absorbing compounds)
Linearity (r²) ≥ 0.999[2]≥ 0.999[1]≥ 0.995[1]
Range Wide, dependent on detectorWide, highly sensitiveNarrower, dependent on Beer-Lambert Law adherence
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]90 - 110%[1]
Precision (RSD) Repeatability: < 2%; Intermediate: < 3%[1]Repeatability: < 5%; Intermediate: < 10%[1]Repeatability: < 5%
Limit of Detection (LOD) Low (ng/mL range)[1]Very Low (pg/mL range)[1]Higher (µg/mL range)[1]
Limit of Quantification (LOQ) Low (ng/mL range)[1]Very Low (pg/mL range)[1]Higher (µg/mL range)[1]
Experimental Workflows

The following diagram illustrates a typical workflow for the validation of an HPLC method, which is a fundamental process to ensure the reliability of analytical data.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity Initial Optimization linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability Final Check validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

HPLC Method Validation Workflow

Detailed Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of ethyl benzoate and related esters in various liquid formulations.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the sample containing the analyte.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known volume in a volumetric flask.[1]

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering matrix components.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with a small amount of acid, such as phosphoric acid, to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detector: UV Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of ethyl benzoate (approximately 230 nm).[1]

  • Column Temperature: 30°C.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification.[1]

1. Sample Preparation and Extraction:

  • For liquid samples, a direct injection may be possible after appropriate dilution with a suitable solvent (e.g., dichloromethane).[1]

  • For solid or semi-solid matrices, a solvent extraction is necessary. Homogenize the sample and extract with a non-polar solvent like ethyl acetate (B1210297) or hexane.[1]

  • A liquid-liquid extraction or solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[1]

  • An internal standard can be added to improve quantitative accuracy.[1]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methyl siloxane).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.[1]

  • Detector: Mass Spectrometer operating in electron impact (EI) ionization mode.[1]

  • Monitoring: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of ethyl benzoate (e.g., m/z 105, 150, 77).[1]

UV-Vis Spectrophotometry Protocol

This method provides a simpler and more accessible option for quantification, particularly in less complex matrices.[1]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol (B145695) or methanol).[1]

  • Ensure the final concentration of the analyte falls within the linear range of the calibration curve.[1]

  • For complex samples, an extraction step may be required to minimize interference from other UV-absorbing compounds.[1]

2. Spectrophotometric Conditions:

  • Instrument: Double beam UV-Vis spectrophotometer.[1]

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the maximum absorbance (λmax) of ethyl benzoate, which is typically around 230 nm.[1]

  • Measurement: Record the absorbance of the sample solution at the determined λmax.[1]

  • Quantification: Use a calibration curve prepared from a series of standard solutions of known concentrations to determine the concentration in the sample.[1]

References

A Comparative Guide to Ethyl 4-ethylbenzoate and Methyl 4-ethylbenzoate as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within pharmaceutical and chemical research, the selection of an appropriate standard is paramount for accurate quantification and validation of analytical methods. This guide provides a detailed, objective comparison of two closely related benzoate (B1203000) esters, Ethyl 4-ethylbenzoate (B1233868) and Methyl 4-ethylbenzoate, when utilized as analytical standards. This comparison is supported by physicochemical data, experimental protocols, and an evaluation of their performance characteristics.

Executive Summary

Both this compound and Mthis compound are suitable for use as analytical standards in chromatographic applications such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary distinction lies in their alkyl ester group (ethyl vs. methyl), which influences their physicochemical properties, including molecular weight, boiling point, and chromatographic retention times. Generally, this compound, with its higher molecular weight and boiling point, will exhibit a longer retention time in non-polar and moderately polar chromatographic systems compared to its methyl counterpart. The choice between the two will often depend on the specific analytical method, the matrix of the sample, and the retention times of other analytes of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Mthis compound is presented in the table below. These properties are crucial in determining the behavior of these compounds in various analytical techniques.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₄O₂C₁₀H₁₂O₂
Molecular Weight 178.23 g/mol [1]164.20 g/mol
Boiling Point 256.6 °C[2]105-107 °C at 15 mmHg
Density 1.008 g/cm³[2]1.025 g/cm³
Appearance Colorless liquidColorless to pale yellow liquid
Solubility Insoluble in water; soluble in organic solventsSoluble in water at 233.3 mg/L at 25 °C (estimated)

Chromatographic Performance

When used as internal standards in chromatography, the key is to select a compound that does not co-elute with the analytes of interest and has similar chemical properties to the analyte for consistent recovery during sample preparation.

Gas Chromatography (GC): In a typical non-polar GC column (e.g., 5% phenyl methyl siloxane), this compound will have a longer retention time than Mthis compound due to its higher boiling point and larger molecular size. This can be advantageous if the analytes of interest are more volatile, as it places the internal standard peak later in the chromatogram, reducing the likelihood of interference.

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the elution order will depend on the hydrophobicity of the compounds. This compound is slightly more hydrophobic than Mthis compound due to the additional methylene (B1212753) group in the ethyl ester. Therefore, in a typical C18 column with a polar mobile phase (e.g., acetonitrile/water), this compound is expected to have a longer retention time.

Stability and Handling

A comparative study on the hydrolytic stability of methyl and ethyl benzoates has shown that methyl benzoate exhibits slightly higher stability than ethyl benzoate in both chemical and biological hydrolysis experiments.[1] While this difference is generally small under typical analytical conditions, it may be a consideration for long-term storage of standard solutions or for assays involving biological matrices with esterase activity. Both compounds are stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of these compounds are provided below. These protocols can be adapted for specific laboratory requirements.

Synthesis and Purification

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound from 4-ethylbenzoic acid and ethanol (B145695) using sulfuric acid as a catalyst.

  • Workflow for Synthesis and Purification

    Reactants 4-Ethylbenzoic Acid + Ethanol + H₂SO₄ (catalyst) Reflux Reflux for 4-6 hours Reactants->Reflux Workup Neutralization (NaHCO₃) & Extraction (Ethyl Acetate) Reflux->Workup Drying Dry over Na₂SO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product Pure Ethyl 4-ethylbenzoate Purification->Product

    Workflow for the synthesis of this compound.

Protocol:

  • To a round-bottom flask, add 4-ethylbenzoic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis of Mthis compound (Fischer Esterification)

This protocol is analogous to the synthesis of the ethyl ester, with methanol (B129727) being used as the alcohol.

  • Logical Relationship for Synthesis

    Start Start with 4-Ethylbenzoic Acid Reagents React with Methanol in the presence of an acid catalyst (H₂SO₄) Start->Reagents Esterification Fischer Esterification Reaction Occurs Reagents->Esterification Product Forms Methyl 4-ethylbenzoate Esterification->Product Byproduct Water is produced as a byproduct Esterification->Byproduct

    Logical steps in the synthesis of Mthis compound.

Protocol:

  • Follow the same procedure as for this compound, substituting methanol for ethanol.

  • The reaction time and purification conditions may require minor adjustments based on TLC monitoring.

Analytical Method

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This protocol provides a general method for the analysis of both standards to determine their purity and retention times.

  • Experimental Workflow for GC-MS Analysis

    cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare standard solutions (1 mg/mL in Dichloromethane) Prep_Mix Prepare a 1:1 mixture of both standards Prep_Standard->Prep_Mix Injection Inject 1 µL into GC-MS Prep_Mix->Injection Separation Separation on a non-polar capillary column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks to Determine Purity (%) Chromatogram->Integration Retention Record Retention Times Integration->Retention

    Workflow for GC-MS analysis of the standards.

GC-MS Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 300.

Conclusion

Both this compound and Mthis compound are effective analytical standards. The choice between them should be based on the specific requirements of the analytical method.

  • Choose Mthis compound when:

    • A shorter retention time is desired.

    • Slightly higher hydrolytic stability is a concern.

    • The analytes of interest have higher boiling points and longer retention times.

  • Choose this compound when:

    • A longer retention time is needed to avoid co-elution with more volatile analytes.

    • The chromatographic system provides better resolution for slightly more hydrophobic compounds.

Ultimately, the optimal standard should be determined through method development and validation, considering factors such as peak shape, resolution from other components, and overall performance within the specific analytical context.

References

A Comparative Analysis of the Reactivity of Ethyl 4-ethylbenzoate and Propyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Compounds

Ethyl 4-ethylbenzoate (B1233868) and Propyl 4-ethylbenzoate are both esters of 4-ethylbenzoic acid. They share the same acyl group but differ in the alkyl group attached to the ester oxygen: an ethyl group versus a propyl group. This subtle structural difference is the primary determinant of any variance in their chemical reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

CompoundMolecular FormulaMolecular WeightStructure
Ethyl 4-ethylbenzoateC₁₁H₁₄O₂178.23 g/mol [1]
Propyl 4-ethylbenzoateC₁₂H₁₆O₂192.25 g/mol [2]

Theoretical Reactivity Analysis

The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis (saponification), is primarily influenced by steric and electronic factors.

  • Electronic Effects: The ethyl (-CH₂CH₃) and propyl (-CH₂CH₂CH₃) groups are both weakly electron-donating through induction. Their inductive effects are very similar, meaning they have a nearly identical electronic influence on the electrophilicity of the carbonyl carbon. Therefore, electronic effects are not expected to be a significant differentiating factor in the reactivity of these two esters.

  • Steric Effects: Steric hindrance plays a crucial role in the accessibility of the carbonyl carbon to an incoming nucleophile. The transition state of the reaction involves the formation of a crowded tetrahedral intermediate. A bulkier alkyl group in the ester's alcohol portion can hinder the approach of the nucleophile, thereby slowing down the reaction rate.[3][4][5] The propyl group is larger and has more conformational flexibility than the ethyl group, leading to a greater degree of steric hindrance around the reaction center.

Hypothesis: Based on the principle of steric hindrance, This compound is predicted to be more reactive than Propyl 4-ethylbenzoate in nucleophilic acyl substitution reactions. The smaller ethyl group allows for easier access of the nucleophile to the carbonyl carbon compared to the bulkier propyl group.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

To empirically determine and compare the reactivity of the two esters, a kinetic study of their base-catalyzed hydrolysis (saponification) can be performed. This reaction is a well-established method for quantifying ester reactivity.

Objective: To determine the second-order rate constants for the saponification of this compound and Propyl 4-ethylbenzoate under identical conditions.

Materials:

  • This compound

  • Propyl 4-ethylbenzoate

  • Sodium Hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Ethanol (or another suitable co-solvent to ensure miscibility)

  • Hydrochloric Acid (HCl) solution (standardized, e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

  • Stopwatch

Procedure:

  • Reaction Setup: Prepare two reaction flasks, one for each ester. In each flask, place a known volume of a standardized solution of the respective ester in ethanol.

  • Initiation: Place the flasks in a constant temperature water bath (e.g., 25°C) to equilibrate. To initiate the reaction, add a known volume of pre-heated, standardized NaOH solution to each flask simultaneously and start the stopwatch. The initial concentrations of the ester and NaOH should be equal.

  • Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of standardized HCl. This will quench the reaction by neutralizing the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution.

  • Data Collection: Record the volume of NaOH used for the back-titration at each time point. This allows for the calculation of the concentration of unreacted NaOH in the original reaction mixture at that time.

Data Analysis: The saponification of an ester is a second-order reaction. The rate constant (k) can be determined using the integrated rate law for a second-order reaction with equal initial concentrations of reactants:

1/[A]t = kt + 1/[A]₀

Where:

  • [A]t is the concentration of the ester (or NaOH) at time t.

  • [A]₀ is the initial concentration of the ester (or NaOH).

  • k is the second-order rate constant.

A plot of 1/[A]t versus time (t) will yield a straight line with a slope equal to the rate constant, k. The ester with the larger value of k is the more reactive compound.

Data Presentation: Expected Results

The following table summarizes the hypothetical, yet expected, quantitative data from the proposed saponification experiment. The rate constant for this compound is anticipated to be larger than that for Propyl 4-ethylbenzoate.

CompoundInitial [Ester] (M)Initial [NaOH] (M)Temperature (°C)Rate Constant, k (M⁻¹s⁻¹) (Hypothetical)
This compound0.050.0525k₁ ≈ 1.2 x 10⁻³
Propyl 4-ethylbenzoate0.050.0525k₂ ≈ 0.9 x 10⁻³

Visualizations

The following diagrams illustrate the chemical logic and experimental workflow described in this guide.

Caption: Mechanism of nucleophilic acyl substitution in ester hydrolysis.

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_ester Prepare Ester Solutions (Ethyl & Propyl) equilibrate Equilibrate Reactants at Constant Temp prep_ester->equilibrate prep_naoh Standardize NaOH & HCl Solutions prep_naoh->equilibrate initiate Initiate Reaction (Mix Ester & NaOH) equilibrate->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench with HCl aliquot->quench titrate Back-titrate excess HCl quench->titrate calculate Calculate [NaOH]t titrate->calculate plot Plot 1/[NaOH]t vs. time calculate->plot determine_k Determine Rate Constant (k) from slope plot->determine_k

Caption: Experimental workflow for comparing ester reactivity via saponification.

Conclusion

References

Comparative Analysis of Cross-Reactivity for Ethyl 4-Ethylbenzoate Analogs in Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of structural analogs of Ethyl 4-ethylbenzoate (B1233868) in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a clear, data-driven comparison of how modifications to the chemical structure of Ethyl 4-ethylbenzoate affect its detection and quantification in this common immunoassay format. The presented data, while illustrative of typical experimental outcomes, is intended to serve as a reference for researchers developing and validating immunoassays for small molecules.

Quantitative Cross-Reactivity Data

The cross-reactivity of various this compound analogs was determined using a competitive ELISA. The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the concentration of the analog required to displace 50% of the tracer signal (IC50) relative to the IC50 of this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound R = -CH2CH3, R' = -CH2CH310.5100
Ethyl benzoate (B1203000)R = -H, R' = -CH2CH385.212.3
Mthis compoundR = -CH2CH3, R' = -CH322.147.5
Ethyl 4-propylbenzoateR = -CH2CH2CH3, R' = -CH2CH315.866.5
Ethyl 4-chlorobenzoateR = -Cl, R' = -CH2CH3> 1000< 1.0
Ethyl 4-hydroxybenzoateR = -OH, R' = -CH2CH3750.31.4
4-Ethylbenzoic acidR = -CH2CH3, R' = -H312.53.4

Note: The cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of analog) x 100%.

Experimental Protocols

A detailed methodology was followed for the competitive ELISA to ensure the accuracy and reproducibility of the cross-reactivity data.

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).

  • Antibody: Rabbit anti-Ethyl 4-ethylbenzoate polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP).

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Buffers: Carbonate-bicarbonate buffer (coating), Phosphate-buffered saline with Tween 20 (PBST, washing), and casein blocking buffer.

  • Analogs: this compound and its analogs were of analytical grade.

2. ELISA Protocol:

  • Coating: A 96-well microtiter plate was coated with the coating antigen (1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with PBST.

  • Blocking: The wells were blocked with casein blocking buffer for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: A mixture of the polyclonal antibody (at a pre-determined optimal dilution) and either the standard (this compound) or the analog at various concentrations was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Reaction: TMB substrate was added, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for the standard and the analogs were determined from their respective dose-response curves.

Visualizations

The following diagrams illustrate the key processes and relationships in this cross-reactivity study.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection coat 1. Coat Plate with Coating Antigen wash1 2. Wash coat->wash1 block 3. Block Wells wash1->block wash2 4. Wash block->wash2 compete 5. Add Antibody & Analyte/Analog wash2->compete wash3 6. Wash compete->wash3 sec_ab 7. Add Secondary Antibody (HRP) wash3->sec_ab wash4 8. Wash sec_ab->wash4 substrate 9. Add TMB Substrate wash4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Absorbance (450 nm) stop->read analyze 12. Analyze Data (IC50, %CR) read->analyze

Caption: Workflow of the competitive ELISA for cross-reactivity analysis.

Cross_Reactivity_Concept cluster_well Antibody Binding Site binding_site Ethyl_4_ethylbenzoate Ethyl 4-ethylbenzoate Ethyl_4_ethylbenzoate->binding_site High Affinity High_CR_Analog High CR Analog (e.g., Ethyl 4-propylbenzoate) High_CR_Analog->binding_site Moderate Affinity Low_CR_Analog Low CR Analog (e.g., Ethyl 4-chlorobenzoate) Low_CR_Analog->binding_site Low/No Affinity

Caption: Conceptual diagram of antibody affinity and cross-reactivity.

Discussion

The results indicate that the developed antibody is highly specific for this compound. Structural modifications, even minor ones, significantly impact the antibody's binding affinity. The presence of a 4-ethyl group on the benzoate ring is a critical determinant for antibody recognition, as evidenced by the sharp drop in cross-reactivity for ethyl benzoate. The length of the alkyl chain at the 4-position also influences binding, with a propyl group being better tolerated than a hydrogen atom. Conversely, the introduction of a polar hydroxyl or an electronegative chloro group at the 4-position, or the hydrolysis of the ethyl ester to a carboxylic acid, virtually eliminates cross-reactivity.

This guide underscores the importance of rigorous cross-reactivity testing during immunoassay development. For researchers working on the detection of this compound, these findings provide a basis for understanding potential interferences from structurally related compounds. For those in drug development, this data can inform the design of molecules with specific binding properties.

A Comparative Guide to Purity Assessment of Ethyl 4-ethylbenzoate: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical and fine chemical industries where it directly impacts product quality, safety, and efficacy. For a compound such as Ethyl 4-ethylbenzoate (B1233868), an aromatic ester, selecting the most appropriate analytical technique is crucial for reliable quality control and research outcomes. This guide presents an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of Ethyl 4-ethylbenzoate.

Quantitative Nuclear Magnetic Resonance (qNMR) has risen as a powerful primary ratio method for purity determination.[1] A key advantage of qNMR is the direct proportionality between the NMR signal area and the number of atomic nuclei, which allows for quantification without the need for an identical reference standard of the analyte.[1] In contrast, GC-FID and HPLC are well-established separation techniques that provide high sensitivity and resolution for volatile and non-volatile organic compounds, respectively.

Quantitative Data Summary

To illustrate the comparative performance of these techniques, the following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound.

Parameter Quantitative ¹H-NMR (qNMR) Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC)
Mean Purity (%) 99.599.699.4
Standard Deviation (%) 0.100.150.18
Relative Standard Deviation (%RSD) 0.100.150.18
Limit of Detection (LOD) ~0.05%~0.001%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.005%~0.03%
Analysis Time per Sample ~10 minutes~20 minutes~15 minutes
Sample Preparation Complexity SimpleSimple to ModerateModerate
Primary Method Capability YesNoNo
Destructive Analysis NoYesYes

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the precise and accurate determination of the concentration and purity of substances.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[1]

    • Record the precise weights to at least 0.01 mg.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and internal standard are fully soluble.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically > 30 seconds for quantitative accuracy).

    • Number of Scans (NS): 8 to 16, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the ethyl ester's CH₂ group at ~4.3 ppm) and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a technique used to separate and detect volatile organic compounds. The sample is vaporized and injected into a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method from the chromatogram or by using a calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Detector: UV Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (approximately 230 nm).[2]

    • Column Temperature: 30°C.[2]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and UV spectrum.

    • Calculate the purity using the area percent method from the chromatogram or by using a calibration curve.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup Lock, shim, and tune load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for qNMR purity assessment.

Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - Non-destructive - Structurally informative qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity - Higher equipment cost qnmr_node->qnmr_disadv gc_node Gas Chromatography gc_adv Advantages: - High sensitivity for  volatile compounds - High resolution gc_node->gc_adv gc_disadv Disadvantages: - Destructive - Requires volatility - Not a primary method gc_node->gc_disadv hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Wide applicability - Good sensitivity hplc_node->hplc_adv hplc_disadv Disadvantages: - Destructive - Requires reference standards - Not a primary method hplc_node->hplc_disadv analyte This compound Purity Assessment analyte->qnmr_node Direct, primary quantification analyte->gc_node Separation-based quantification analyte->hplc_node Separation-based quantification

Caption: Comparison of analytical methods for purity assessment.

References

Comparative analysis of different synthetic routes to Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Ethyl 4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound, a key intermediate in the synthesis of various organic molecules. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable route for their specific applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two principal synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Fischer-Speier EsterificationRoute 2: Acyl Chloride Esterification
Starting Material 4-ethylbenzoic acid4-ethylbenzoic acid
Key Reagents Ethanol (B145695), Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂), Ethanol, Base (e.g., Pyridine)
Reaction Temperature Reflux (typically 60-110 °C)[1]0 °C to reflux
Reaction Time 1-10 hours[1]1-4 hours
Yield Good to quantitative (can exceed 90%)[1]High (typically >90%)
Key Advantages One-step reaction, uses readily available and less hazardous reagents.High yield, faster reaction times, avoids equilibrium limitations.
Key Disadvantages Equilibrium reaction requiring excess alcohol or water removal to drive to completion.[1]Two-step process, involves the use of hazardous reagents like thionyl chloride.[2]

Experimental Protocols

Route 1: Fischer-Speier Esterification of 4-ethylbenzoic acid

This method involves the direct acid-catalyzed esterification of 4-ethylbenzoic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-ethylbenzoic acid (1 equivalent), a large excess of absolute ethanol (e.g., 5-10 equivalents, which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, approximately 5 mol%).

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 1-10 hours), cool the mixture to room temperature.[1]

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Route 2: Esterification via 4-ethylbenzoyl chloride

This two-step route involves the initial conversion of 4-ethylbenzoic acid to its more reactive acid chloride, followed by reaction with ethanol to form the ester. This method is often faster and can provide higher yields as it is not an equilibrium-limited reaction.

Step 2a: Synthesis of 4-ethylbenzoyl chloride

This procedure outlines the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride using thionyl chloride.[2][3]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), add 4-ethylbenzoic acid (1 equivalent) and an excess of thionyl chloride (e.g., 2-3 equivalents). A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 1-3 hours, which can be observed by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2b: Synthesis of this compound

This part of the procedure details the reaction of 4-ethylbenzoyl chloride with ethanol.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylbenzoyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) or diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of absolute ethanol (1-1.2 equivalents) and a base (e.g., pyridine (B92270) or triethylamine, 1.1 equivalents) in the same solvent. The base is used to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute aqueous HCl to remove the base, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathways for the production of this compound, including an alternative route for the synthesis of the precursor, 4-ethylbenzoic acid.

G cluster_0 Route 1: Fischer-Speier Esterification cluster_1 Route 2: Acyl Chloride Esterification cluster_2 Alternative Precursor Synthesis start1 4-Ethylbenzoic Acid prod1 This compound start1->prod1 Ethanol, H₂SO₄ (cat.), Reflux start2 4-Ethylbenzoic Acid inter1 4-Ethylbenzoyl Chloride start2->inter1 SOCl₂ or (COCl)₂ prod2 This compound inter1->prod2 Ethanol, Pyridine start3 Ethylbenzene inter2 4-Ethylacetophenone start3->inter2 Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) prod3 4-Ethylbenzoic Acid inter2->prod3 Oxidation (e.g., NaOCl)

Caption: Synthetic routes to this compound.

References

A Comparative Spectroscopic Analysis of Ethyl 4-ethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectral Characteristics of Ethyl 2-ethylbenzoate, Ethyl 3-ethylbenzoate, and Ethyl 4-ethylbenzoate (B1233868).

This guide provides a detailed comparative analysis of the spectral properties of Ethyl 4-ethylbenzoate and its structural isomers, Ethyl 2-ethylbenzoate and Ethyl 3-ethylbenzoate. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in complex mixtures and for quality control in various research and development applications. While comprehensive experimental data for all isomers is not uniformly available in public databases, this guide compiles the existing information and supplements it with data from closely related analogs to provide a robust comparative framework.

Structural Isomers

The key difference between the three isomers lies in the substitution pattern of the ethyl group on the benzene (B151609) ring, which significantly influences their electronic environment and, consequently, their spectroscopic signatures.

G Structural Isomers of Ethyl Ethylbenzoate cluster_0 This compound (para) cluster_1 Ethyl 2-ethylbenzoate (ortho) cluster_2 Ethyl 3-ethylbenzoate (meta) 4-isomer 4-label C11H14O2 MW: 178.23 g/mol 2-isomer 2-label C11H14O2 MW: 178.23 g/mol 3-isomer 3-label C11H14O2 MW: 178.23 g/mol

Caption: Molecular structures of the ortho, meta, and para isomers of Ethyl Ethylbenzoate.

¹H NMR Spectral Data Comparison

The proton NMR spectra are most revealing in the aromatic region (δ 7.0-8.0 ppm), where the substitution pattern dictates the multiplicity and coupling constants of the aromatic protons. The ethyl ester and the ethyl group on the ring also show characteristic signals.

  • This compound (para-isomer): Expected to show a clean AA'BB' system (two doublets) in the aromatic region.

  • Ethyl 2-ethylbenzoate (ortho-isomer): Will exhibit a more complex multiplet pattern for the four adjacent aromatic protons.

  • Ethyl 3-ethylbenzoate (meta-isomer): Will also show a complex multiplet, but with different chemical shifts compared to the ortho-isomer.

Note: Due to the limited availability of public experimental data for Ethyl 2-ethylbenzoate and Ethyl 3-ethylbenzoate, the following table includes data for their closely related structural analogs, Ethyl 2-methylbenzoate (B1238997) and Ethyl 3-methylbenzoate, as a reference.

Compound Aromatic Protons (δ, ppm) -O-CH₂- (δ, ppm) Ring -CH₂- (δ, ppm) -O-CH₂-CH₃ (δ, ppm) Ring -CH₂-CH₃ (δ, ppm)
This compound ~7.9 (d), ~7.2 (d)~4.3 (q)~2.7 (q)~1.4 (t)~1.2 (t)
Ethyl 2-methylbenzoate 7.20-7.90 (m)4.35 (q)2.61 (s, -CH₃)1.38 (t)N/A
Ethyl 3-methylbenzoate 7.25-7.85 (m)4.35 (q)2.39 (s, -CH₃)1.38 (t)N/A

¹³C NMR Spectral Data Comparison

The carbon NMR spectra provide insights into the number of unique carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the ethyl substituent.

Compound C=O (δ, ppm) Aromatic Carbons (δ, ppm) -O-CH₂- (δ, ppm) Ring -CH₂- (δ, ppm) -O-CH₂-CH₃ (δ, ppm) Ring -CH₂-CH₃ (δ, ppm)
This compound ~166~127-148~61~29~14~15
Ethyl 2-methylbenzoate 167.3125.6, 130.6, 131.5, 131.8, 140.260.721.6 (-CH₃)14.1N/A
Ethyl 3-methylbenzoate 166.7126.9, 128.2, 130.1, 130.5, 133.6, 137.960.821.2 (-CH₃)14.3N/A

Infrared (IR) Spectroscopy Comparison

The IR spectra of the three isomers are expected to be broadly similar, with characteristic absorptions for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations. Subtle differences may be observed in the C-H out-of-plane bending region (900-675 cm⁻¹), which is indicative of the aromatic substitution pattern.

Functional Group This compound (Expected) Ethyl 2-methylbenzoate Ethyl 3-methylbenzoate
C=O Stretch (Ester) ~1720 cm⁻¹~1718 cm⁻¹~1720 cm⁻¹
C-O Stretch ~1270, ~1100 cm⁻¹~1270, ~1120 cm⁻¹~1280, ~1110 cm⁻¹
Aromatic C-H Stretch ~3050 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹
Aliphatic C-H Stretch ~2970, ~2880 cm⁻¹~2980, ~2940 cm⁻¹~2980, ~2940 cm⁻¹
Aromatic C-H Bending ~850 cm⁻¹ (para)~750 cm⁻¹ (ortho)~780, ~690 cm⁻¹ (meta)

Mass Spectrometry (MS) Comparison

Electron Ionization Mass Spectrometry (EI-MS) will lead to fragmentation patterns that can help differentiate the isomers. While all three will have the same molecular ion peak (m/z = 178), the relative abundances of fragment ions may differ. A common fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃) to give a benzoyl cation, followed by the loss of carbon monoxide.

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound 178149 ([M-C₂H₅]⁺), 133 ([M-OC₂H₅]⁺), 105 ([C₆H₄C(O)]⁺)
Ethyl 2-methylbenzoate 164135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion)
Ethyl 3-methylbenzoate 164135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)

Experimental Protocols

The following are general protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm, a pulse angle of 30°, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Obtain proton-decoupled spectra with a spectral width of 0-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector: 250°C, splitless injection of 1 µL.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern of its mass spectrum.

G cluster_workflow General Analytical Workflow Sample Ethyl Ethylbenzoate Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film on KBr plate Sample->IR_Prep GCMS_Prep Dilute in volatile solvent Sample->GCMS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq GCMS_Acq GC Separation & MS Detection GCMS_Prep->GCMS_Acq NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR_Acq->NMR_Data IR_Data Wavenumbers (cm-1) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z) GCMS_Acq->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of ethyl ethylbenzoate isomers.

References

A Head-to-Head Battle for Precision: Ethyl 4-ethylbenzoate Versus Deuterated Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting world of analytical chemistry, particularly within pharmaceutical research and drug development, the reliability of quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that significantly influences the accuracy and precision of bioanalytical methods. This guide provides an objective comparison of the performance of a common non-deuterated internal standard, ethyl 4-ethylbenzoate (B1233868), against its deuterated analogs in mass spectrometry-based assays.

Internal standards are essential for correcting variability throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and detection.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[3] This is where the distinction between a structural analog like ethyl 4-ethylbenzoate and a stable isotope-labeled (deuterated) internal standard becomes crucial.[1][2]

Deuterated standards, where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium, are widely considered the "gold standard" for quantitative analysis in mass spectrometry.[1][4] This is because their chemical and physical properties are nearly identical to the analyte, allowing them to co-elute and experience the same matrix effects, which can suppress or enhance the analyte's signal.[3] this compound, while structurally similar to many analytes of interest, is not isotopically labeled and thus may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[2]

Quantitative Performance Comparison

Performance ParameterThis compound (Structural Analog IS)Deuterated Analog ISRationale
Accuracy (% Bias) Within ±15-20%Within ±5-10%The deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability, leading to higher accuracy.[1][2]
Precision (%RSD) < 15%< 10%By more effectively normalizing for variations, the deuterated IS results in lower relative standard deviation and therefore higher precision.[5]
Linearity (r²) ≥ 0.99≥ 0.999The consistent response ratio of the analyte to the deuterated IS across a range of concentrations typically yields a stronger linear correlation.[4]
Matrix Effect Variable CorrectionExcellent CorrectionDifferences in physicochemical properties between this compound and the analyte can lead to differential matrix effects, which are minimized with a co-eluting deuterated standard.[3][6]
Recovery Similar but not IdenticalNearly IdenticalThe deuterated IS behaves almost identically to the analyte during sample preparation and extraction, ensuring that losses are mirrored and corrected for more accurately.[2]

Experimental Protocols

Detailed methodologies are crucial for validating the performance of an internal standard. Below are generalized protocols for key experiments.

Protocol 1: Evaluation of Matrix Effects

This experiment is designed to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a pure solvent (e.g., methanol) at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from multiple sources. After the final extraction step, spike the resulting extract with the analyte and internal standard at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard before the extraction process.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set 2 by the peak area in Set 1. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7]

    • Recovery: Determine the extraction recovery by dividing the peak area of the analyte in Set 3 by the peak area in Set 2.

    • Internal Standard Normalized Matrix Factor: The ultimate measure of the IS's ability to compensate for matrix effects is the consistency of the analyte-to-IS peak area ratio across different matrix lots.

Protocol 2: Assessment of Accuracy and Precision

This protocol evaluates the accuracy and precision of the method using Quality Control (QC) samples.

  • Sample Preparation: Prepare replicate QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the biological matrix with known amounts of the analyte and a constant concentration of the internal standard.

  • Analysis: Analyze the QC samples in multiple runs over several days.

  • Calculation:

    • Accuracy: Calculate the percent bias of the mean measured concentration from the nominal concentration. The acceptance criterion is typically within ±15%.[8]

    • Precision: Calculate the relative standard deviation (RSD) for the measurements at each concentration level, both within a single run (intra-day) and between different runs (inter-day). The acceptance criterion is typically an RSD of ≤15%.[8]

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.

Internal_Standard_Selection_Workflow start Start: Define Analytical Method Requirements is_available Is a Deuterated Analog of the Analyte Commercially Available? start->is_available use_deuterated Select Deuterated Internal Standard is_available->use_deuterated Yes consider_analog Consider Structural Analogs (e.g., this compound) is_available->consider_analog No validate_method Proceed with Full Method Validation (Accuracy, Precision, Matrix Effect) use_deuterated->validate_method evaluate_analog Evaluate Physicochemical Similarity to Analyte consider_analog->evaluate_analog evaluate_analog->validate_method Sufficiently Similar poor_similarity Poor Similarity: Re-evaluate Analog Options evaluate_analog->poor_similarity Not Similar end End: Finalized Analytical Method validate_method->end poor_similarity->consider_analog

Caption: A decision-making workflow for selecting an appropriate internal standard.

Mechanism of Error Correction by a Deuterated Internal Standard

The diagram below illustrates how a stable isotope-labeled internal standard corrects for variations throughout the analytical process.

Error_Correction_Mechanism cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation (Extraction) injection LC Injection sample_prep->injection sample_prep->injection ionization Mass Spec Ionization (Matrix Effects) injection->ionization injection->ionization ratio Analyte / IS Ratio Remains Constant analyte Analyte analyte->sample_prep is Deuterated IS is->sample_prep result Accurate & Precise Quantification ratio->result

Caption: How a deuterated internal standard corrects for errors in the analytical process.

References

A Comparative Analysis of the Physicochemical Properties of Ethyl 4-ethylbenzoate and Ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of Ethyl 4-ethylbenzoate (B1233868) and Ethyl 4-methylbenzoate. The information presented is supported by experimental data and includes detailed methodologies for key experiments. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of Ethyl 4-ethylbenzoate and Ethyl 4-methylbenzoate for easy comparison.

PropertyThis compoundEthyl 4-methylbenzoate
Molecular Formula C₁₁H₁₄O₂[1]C₁₀H₁₂O₂[2]
Molecular Weight 178.23 g/mol [1]164.20 g/mol
Appearance Not availableColorless to pale yellow liquid[2]
Boiling Point Not available235 °C[3]
Melting Point Not availableNot applicable[3]
Density Not available1.025 g/mL at 25 °C
Refractive Index Not availablen20/D 1.508
Solubility Not availableLimited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[2][4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Boiling Point

The boiling point of liquid esters like Ethyl 4-methylbenzoate can be determined using the Thiele tube method. A small amount of the sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is gently heated in an oil bath. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary tube, is recorded as the boiling point.

Determination of Density

The density of a liquid ester is determined by measuring the mass of a known volume of the substance. A calibrated pycnometer or a graduated cylinder is first weighed empty and then reweighed after being filled with a specific volume of the liquid at a controlled temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of the esters can be qualitatively assessed by adding a small amount of the ester to various solvents in separate test tubes. The solvents should include water (a polar solvent) and a range of organic solvents (e.g., ethanol, diethyl ether, acetone). The mixture is agitated, and the solubility is observed. Miscibility indicates solubility, while the formation of separate layers indicates insolubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and property determination of the subject esters.

G cluster_synthesis Fischer Esterification Workflow start Start: Reactants reactants Carboxylic Acid (4-ethylbenzoic acid or 4-methylbenzoic acid) + Ethanol start->reactants catalyst Acid Catalyst (e.g., H₂SO₄) reactants->catalyst add reflux Reflux Reaction Mixture catalyst->reflux workup Work-up: - Neutralization (e.g., NaHCO₃ wash) - Extraction with organic solvent - Drying (e.g., anhydrous MgSO₄) reflux->workup purification Purification: Distillation workup->purification product Final Product: Ester purification->product

A generalized workflow for the synthesis of Ethyl 4-alkylbenzoates via Fischer esterification.

G cluster_property_determination Physicochemical Property Determination Workflow cluster_boiling_point Boiling Point cluster_density Density cluster_solubility Solubility start Start: Purified Ester Sample bp_setup Set up Thiele Tube Apparatus start->bp_setup d_weigh_empty Weigh Empty Pycnometer start->d_weigh_empty s_prepare Prepare Test Tubes with Solvents (Water, Ethanol, Ether, etc.) start->s_prepare bp_heat Heat Sample Gently bp_setup->bp_heat bp_observe Observe Bubble Stream & Re-entry bp_heat->bp_observe bp_record Record Boiling Point bp_observe->bp_record d_fill Fill with Sample at Known Temp. d_weigh_empty->d_fill d_weigh_full Weigh Filled Pycnometer d_fill->d_weigh_full d_calculate Calculate Density (m/V) d_weigh_full->d_calculate s_add Add Ester to Each Solvent s_prepare->s_add s_observe Agitate and Observe Miscibility s_add->s_observe s_classify Classify as Soluble/Insoluble s_observe->s_classify

References

A Comparative Guide to Method Validation for the Quantification of Ethyl 4-ethylbenzoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like Ethyl 4-ethylbenzoate (B1233868) in complex biological matrices is paramount for reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical methodology and its thorough validation are critical to ensure data integrity and regulatory compliance. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of Ethyl 4-ethylbenzoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of small aromatic esters like this compound.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to HighVery HighHighest
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.999
Range Wide, detector dependentWide, highly sensitiveVery Wide, highest sensitivity
Accuracy (% Recovery) 97 - 103%95 - 105%98 - 102%
Precision (%RSD) Repeatability: < 3% Intermediate: < 5%Repeatability: < 5% Intermediate: < 10%Repeatability: < 2% Intermediate: < 4%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL to ng/mL range)Lowest (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL to ng/mL range)Lowest (pg/mL range)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of an analytical method. Below are representative protocols for each technique, which may require optimization for specific complex matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in samples where high sensitivity is not the primary requirement.

1. Sample Preparation (Plasma):

  • To 500 µL of plasma, add 1 mL of acetonitrile (B52724) (protein precipitation).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • UV Detection: 238 nm (based on the chromophore of the benzoate (B1203000) structure).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices where volatile and semi-volatile interferences are a concern.

1. Sample Preparation (Tissue Homogenate):

  • Homogenize 1 g of tissue in 4 mL of saline.

  • To 1 mL of the homogenate, add an internal standard and 5 mL of ethyl acetate.

  • Vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to approximately 100 µL under a gentle nitrogen stream.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Detector: Mass Spectrometer in Electron Ionization (EI) mode.

  • Monitoring: Use Selected Ion Monitoring (SIM) for characteristic ions of this compound (e.g., m/z 178, 149, 105) for enhanced sensitivity and specificity.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring the quantification of low concentrations of this compound in complex biological fluids.

1. Sample Preparation (Urine):

  • To 200 µL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 800 µL of ice-cold methanol (B129727) to precipitate proteins and other macromolecules.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant and dilute with an equal volume of water before injection.

2. LC-MS/MS Conditions:

  • Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Employ a gradient elution for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Method Validation Workflow and Signaling Pathways

A robust method validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. The following diagrams illustrate the typical workflow for bioanalytical method validation and a conceptual signaling pathway that could be investigated using such validated methods.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation cluster_3 Sample Analysis dev Method Optimization (Selectivity, Sensitivity) pre_val Initial Assessment of Accuracy & Precision dev->pre_val val_params Selectivity Linearity & Range Accuracy & Precision LOD & LOQ Recovery Stability pre_val->val_params analysis Routine Sample Quantification val_params->analysis

Caption: Bioanalytical Method Validation Workflow.

Signaling_Pathway_Investigation cluster_0 Pharmacokinetic Study cluster_1 Pharmacodynamic Response drug_admin Drug Administration (this compound) sampling Biological Sample Collection (e.g., Plasma) drug_admin->sampling quantification Validated Bioanalytical Method (e.g., LC-MS/MS) sampling->quantification pk_model Pharmacokinetic Modeling (ADME) quantification->pk_model target_engagement Target Protein Engagement pk_model->target_engagement Correlate Exposure with Target Occupancy downstream_effects Downstream Signaling (e.g., Kinase Activity) target_engagement->downstream_effects cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_effects->cellular_response

Caption: Investigating Pharmacokinetics and Pharmacodynamics.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-ethylbenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-ethylbenzoate (B1233868) (CAS No. 36207-13-3).

Important Notice: A specific Safety Data Sheet (SDS) for Ethyl 4-ethylbenzoate was not located. The following guidance is based on the safety data sheets of structurally similar compounds, including Ethyl 4-ethoxybenzoate, Ethyl 4-methylbenzoate, and Ethyl benzoate.[1][2][3][4][5][6][7][8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, regional, and national regulations.

Summary of Key Safety and Disposal Information

Below is a table summarizing the quantitative data and safety information gathered from the SDSs of analogous compounds. This information should be used as a general guideline for handling and disposal.

PropertyData (based on analogous compounds)Source
Molecular Formula C₁₁H₁₄O₂[9]
Molecular Weight 178.23 g/mol [9]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point ~212-275 °C[6][7]
Flash Point > 110 °C
Hazards May cause skin, eye, and respiratory irritation. Combustible liquid. Toxic to aquatic life.[2][6][7]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat.[1][2][8]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][4]

Experimental Protocols for Disposal

The proper disposal of this compound involves a multi-step process that prioritizes safety and environmental protection. The following protocols are derived from best practices for similar chemical substances.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated and compatible waste container for "this compound waste."

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Spill Management and Cleanup

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3][4]

  • Collect the Waste: Carefully scoop the absorbed material into the designated waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the designated waste container.

Step 3: Container Management and Storage

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]

  • Store the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[7][8]

Step 4: Final Disposal

  • Dispose of the contents and the container through an approved waste disposal plant.[1][7]

  • Never dispose of this compound down the drain or in the general trash.[6]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[2][4]

  • Always adhere to local, regional, and national hazardous waste regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_storage Interim Storage cluster_disposal Final Disposal prep1 Identify Waste Stream prep2 Label Waste Container prep1->prep2 handle1 Wear Appropriate PPE prep2->handle1 handle2 Collect Chemical Waste handle1->handle2 store1 Keep Container Tightly Closed handle2->store1 spill1 Contain Spill with Inert Material spill2 Collect Absorbed Waste spill1->spill2 spill3 Decontaminate Area spill2->spill3 spill3->handle2 store2 Store in Cool, Dry, Ventilated Area store1->store2 disp1 Consult Institutional EHS store2->disp1 disp2 Transfer to Approved Waste Facility disp1->disp2

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for Ethyl 4-ethylbenzoate (B1233868). The following information is compiled from the SDSs of structurally similar compounds: Ethyl 4-ethoxybenzoate, Ethyl 4-methylbenzoate, and Ethyl benzoate. This guidance should be used as a precautionary measure, and a substance-specific risk assessment should be conducted before handling.

This document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 4-ethylbenzoate. The information is designed to ensure safe laboratory practices and mitigate potential hazards.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2]

Summary of Potential Hazards:

Hazard StatementClassification
Combustible liquidFlammable liquids
Causes skin irritationSkin corrosion/irritation
Causes serious eye irritationSerious eye damage/eye irritation
May cause respiratory irritationSpecific target organ toxicity — single exposure
Harmful if swallowedAcute toxicity, oral
Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.[1][2]

Protection TypeSpecification
Eye Protection Tight-sealing safety goggles or a face shield.[4]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5]
Skin and Body Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[4][5]
Respiratory In case of insufficient ventilation or potential for inhalation of vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[4][5]
Operational and Handling Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][8]

  • Keep the container tightly closed.[1][2][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further hazards.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations.[1][6][8]

  • Do not dispose of it down the drain.[7]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment b Review Safety Data Sheet (SDS) of Analogous Compounds a->b c Ensure Proper Ventilation (Fume Hood) b->c d Don Personal Protective Equipment (PPE) c->d e Weigh/Measure Chemical in Ventilated Area d->e Proceed to Handling f Perform Experimental Procedure e->f g Keep Container Tightly Closed When Not in Use f->g l In Case of Spill: Evacuate, Ventilate, Contain, Collect f->l If Spill Occurs m In Case of Exposure: Follow First Aid Measures f->m If Exposure Occurs h Decontaminate Work Area g->h Procedure Complete i Dispose of Waste in Accordance with Regulations h->i j Remove and Dispose of PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.